Pyrazolo-triazine derivative 1
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H28N6O |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[(1S)-1-phenylethyl]-2-piperidin-3-yloxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine |
InChI |
InChI=1S/C21H28N6O/c1-14(2)18-13-23-27-19(18)25-21(28-17-10-7-11-22-12-17)26-20(27)24-15(3)16-8-5-4-6-9-16/h4-6,8-9,13-15,17,22H,7,10-12H2,1-3H3,(H,24,25,26)/t15-,17?/m0/s1 |
InChI Key |
GTZAVJAMAXSTOG-MYJWUSKBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=NC(=NC3=C(C=NN32)C(C)C)OC4CCCNC4 |
Canonical SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)NC(C)C3=CC=CC=C3)OC4CCCNC4 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrazolo Triazine Derivatives
General Principles of Heterocyclic Ring System Construction
Heterocyclic compounds are cyclic structures containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) within their ring. uomus.edu.iq The construction of fused heterocyclic systems like pyrazolo-triazines is governed by principles of retrosynthetic analysis, where the target molecule is conceptually broken down into available starting materials. The pyrazole (B372694) ring itself is an electron-rich, five-membered aromatic heterocycle with two adjacent nitrogen atoms, possessing both acidic (pyrrole-like) and basic (pyridine-like) nitrogen centers. mdpi.com This dual reactivity is fundamental to its use as a scaffold. mdpi.com
The primary strategies for constructing the pyrazolo-triazine skeleton involve two main pathways:
Annelation of a triazine ring onto a pre-existing pyrazole scaffold : This is the most common approach, utilizing the reactivity of functional groups on the pyrazole ring to build the second, six-membered triazine ring. nih.govscispace.com
Annelation of a pyrazole ring onto a pre-existing triazine scaffold : This less common but equally viable route starts with a functionalized 1,2,4-triazine (B1199460), which then undergoes reactions to form the fused five-membered pyrazole ring. mdpi.comresearchgate.net
The choice of strategy depends on the desired substitution pattern and the availability of starting materials. The functionalization of the core is a key element in designing new molecules with specific properties. mdpi.com
Classical Synthetic Approaches for Pyrazolo-triazine Core
Traditional methods for synthesizing the pyrazolo-triazine ring system have been refined over decades and remain the bedrock of many synthetic routes. These approaches typically involve fundamental organic reactions tailored for heterocyclic chemistry.
Cyclization is a cornerstone of pyrazolo-triazine synthesis, involving the intramolecular formation of a new ring. A frequent strategy is the cyclization of an intermediate hydrazone, formed from a suitable precursor. researchgate.netnih.gov For instance, arylhydrazonomalononitriles can react with phenylhydrazine (B124118) to yield amidrazones, which then cyclize to form 2-aryl-5-phenylhydrazono-2,5-dihydro- mdpi.comresearchgate.netbeilstein-journals.org-triazine-6-carbonitriles. nih.gov A subsequent acid-catalyzed cyclization can then yield the final pyrazolo[3,4-e] mdpi.comresearchgate.netbeilstein-journals.orgtriazin-7-one. nih.gov
Another key cyclization pathway involves the treatment of 5-acyl-1,2,4-triazine phenylhydrazones with an acid, such as HCl in a boiling ethanol-dioxane mixture, which promotes an intramolecular ring closure to afford the pyrazolo[4,3-e] mdpi.comresearchgate.netbeilstein-journals.orgtriazine scaffold in good yields. researchgate.netclockss.org Similarly, pyrazolo[3,4-d] nih.govmdpi.combeilstein-journals.orgtriazines can be formed via the cyclative cleavage of a triazene (B1217601) group from a pyrazolyltriazene precursor, which generates a diazonium intermediate that subsequently cyclizes. beilstein-journals.orgbeilstein-archives.org
Table 1: Examples of Cyclization Reactions in Pyrazolo-triazine Synthesis
| Starting Material | Reagent/Condition | Product Isomer | Reference |
|---|---|---|---|
| 3-Amino-1H-pyrazole-4-carboxamides | Nitrous Acid (Diazotization) then acidic conditions | Pyrazolo[3,4-d] nih.govmdpi.combeilstein-journals.orgtriazin-4-one | beilstein-journals.org |
| 5-Acyl-1,2,4-triazine phenylhydrazone | HCl / Refluxing ethanol-dioxane | Pyrazolo[4,3-e] mdpi.comresearchgate.netbeilstein-journals.orgtriazine | clockss.org |
| Arylhydrazonomalononitrile | 1. Phenylhydrazine 2. DMFDMA 3. Acetic Acid | Pyrazolo[3,4-e] mdpi.comresearchgate.netbeilstein-journals.orgtriazin-7-one | nih.gov |
Condensation reactions are widely employed to build the pyrazolo-triazine system, often forming one of the heterocyclic rings in the process. A prevalent method involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov In this reaction, the amino group of the pyrazole acts as a nucleophile, attacking a carbonyl carbon of the dicarbonyl compound, which is followed by an intramolecular cyclization and dehydration to form the fused pyrimidine (B1678525) or triazine ring. nih.gov
Alternatively, the pyrazole ring can be constructed onto a triazine core. For example, a one-pot reaction can be achieved through the condensation of 5-acyl-3-(methylsulfanyl)-1,2,4-triazine with hydrazine (B178648) hydrochloride. researchgate.netmdpi.com This process involves the initial formation of a hydrazone intermediate, which then undergoes an acid-promoted ring closure to yield the 3-methyl-5-(methylsulfanyl)-1H-pyrazolo[4,3-e] mdpi.comresearchgate.netbeilstein-journals.orgtriazine. mdpi.comnih.gov
Diazotization is a powerful and direct method for constructing the 1,2,3-triazine (B1214393) portion of a pyrazolo-triazine system. This reaction typically starts with an amino-substituted pyrazole, most commonly a 5-amino-1H-pyrazole-4-carbonitrile or the corresponding 4-carboxamide. beilstein-journals.orgconicet.gov.arresearchgate.net
The process involves treating the aminopyrazole with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., HCl/AcOH). conicet.gov.ar This generates an in-situ diazonium salt. The adjacent nitrile or carboxamide group then acts as an internal nucleophile, attacking the diazonium group to induce an intramolecular cyclization, which, after rearrangement and/or hydrolysis, yields the fused pyrazolo[3,4-d] nih.govmdpi.combeilstein-journals.orgtriazin-4-one ring system. conicet.gov.arresearchgate.net The yields of these reactions can be influenced by the nature of the substituent on the pyrazole nitrogen. conicet.gov.ar For instance, an electron-donating p-methoxyphenyl group at the N-1 position was found to favor the reaction and produce a high yield. conicet.gov.ar This method has also been successfully applied to the synthesis of pyrazolo[5,1-c] mdpi.comresearchgate.netbeilstein-journals.orgtriazines. sciencepublishinggroup.com
Once the pyrazolo-triazine core is assembled, nucleophilic substitution reactions are crucial for introducing a variety of functional groups, which is a key step in developing structure-activity relationships for these compounds. mdpi.com The pyrazolo[4,3-e] mdpi.comresearchgate.netbeilstein-journals.orgtriazine system is particularly amenable to functionalization at the C5 position via nucleophilic aromatic substitution (SNAr). mdpi.com
A common strategy involves installing a good leaving group at this position. While a methylsulfanyl group has been found to be relatively unreactive towards nucleophiles, its oxidation to the more electron-withdrawing methylsulfonyl group significantly enhances the reactivity of the C5 position. mdpi.com This activated methylsulfonyl group can then be readily displaced by a wide range of O-, N-, S-, and C-nucleophiles, allowing for the synthesis of a diverse library of C5-substituted pyrazolo[4,3-e] mdpi.comresearchgate.netbeilstein-journals.orgtriazine derivatives. mdpi.comresearchgate.net For example, treatment with hydrazine can introduce a hydrazino group, which can be a precursor for further annulation. mdpi.comnih.gov
Table 2: Functionalization of Pyrazolo[4,3-e] mdpi.comresearchgate.netbeilstein-journals.orgtriazine via Nucleophilic Substitution
| Precursor | Leaving Group | Nucleophile | Resulting Functional Group | Reference |
|---|---|---|---|---|
| 5-(Methylsulfonyl)-pyrazolo[4,3-e] mdpi.comresearchgate.netbeilstein-journals.orgtriazine | Methylsulfonyl (-SO₂Me) | O-Nucleophiles (e.g., alkoxides) | Alkoxy | mdpi.com |
| 5-(Methylsulfonyl)-pyrazolo[4,3-e] mdpi.comresearchgate.netbeilstein-journals.orgtriazine | Methylsulfonyl (-SO₂Me) | N-Nucleophiles (e.g., amines, hydrazine) | Amino, Hydrazino | mdpi.comnih.gov |
| 5-(Methylsulfonyl)-pyrazolo[4,3-e] mdpi.comresearchgate.netbeilstein-journals.orgtriazine | Methylsulfonyl (-SO₂Me) | S-Nucleophiles (e.g., thiolates) | Alkylthio | mdpi.com |
Advanced and Green Chemistry Approaches in Pyrazolo-triazine Synthesis
In recent years, synthetic methodologies have increasingly focused on improving efficiency, reducing reaction times, and minimizing environmental impact. These principles have been applied to the synthesis of pyrazolo-fused heterocycles.
Advanced methods such as microwave-assisted synthesis have proven highly effective. Microwave irradiation provides rapid and uniform heating, which can dramatically accelerate reaction rates, particularly in multicomponent reactions where complex structures are assembled in a single step. nih.govrsc.org For example, the microwave-assisted three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds is a successful approach for the rapid synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov
Green chemistry approaches aim to make chemical processes more sustainable. One such strategy involves the use of ultrasonic irradiation in environmentally benign solvents like aqueous ethanol. A reported green synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives utilized the reaction of aminopyrazoles and acetylenic esters under ultrasound irradiation, assisted by KHSO₄ as a catalyst. bme.hu This method avoids harsh conditions and often leads to good yields. bme.hu Furthermore, modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, have enabled the introduction of diverse and complex functional groups onto the pyrazolo-triazine scaffold, significantly expanding the structural diversity available for biological screening. rsc.org
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic systems, including pyrazolo[1,5-a] mdpi.comnih.govdntb.gov.uatriazines. This technique significantly reduces reaction times, often increases yields, and minimizes waste compared to conventional heating methods. mdpi.com
Another efficient microwave-assisted method involves a one-pot, three-component reaction to produce 7-arylamino-4-aminopyrazolo[1,5-a] mdpi.comnih.govdntb.gov.uatriazine-8-carbonitriles. thieme-connect.com This reaction uses 5-amino-3-arylaminopyrazolo-4-carbonitriles, triethyl orthoformate, and cyanamide (B42294) in methanol, heated to 150 °C for 25 minutes under microwave irradiation, achieving yields between 43–59%. thieme-connect.com The presence of a base like DIPEA facilitates product isolation. thieme-connect.com
Furthermore, microwave activation has been successfully employed in the synthesis of novel purine (B94841) thioglycoside analogues based on the pyrazolo[1,5-a] mdpi.comnih.govdntb.gov.uatriazine scaffold. nih.gov The key step is the microwave-assisted condensation of 5-amino-1H-pyrazoles with sodium cyanocarbonimidodithioate salt to form sodium pyrazolo[1,5-a] mdpi.comnih.govdntb.gov.uatriazine-4-thiolates, which are then coupled with halo sugars. nih.gov Solvent-free microwave-assisted reactions have also been developed, for instance, in the synthesis of 4-hetarylpyrazolo[1,5-a] mdpi.comnih.govdntb.gov.uatriazines from O,S-diethyl hetaroylimidothiocarbonates and 5-amino-3-aryl-1H-pyrazoles, showing a considerable increase in reaction rate and better yields compared to conventional heating in DMF. researchgate.net
| Product | Starting Materials | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-(Methylsulfanyl)pyrazolo[1,5-a] mdpi.comnih.govdntb.gov.uatriazin-4(3H)-ones (4a-n) | 5-Aminopyrazole (1a-n), Ethoxycarbonyl isothiocyanate, NaOH, MeI | MW, THF, 100°C (5 min), then 80°C (3 min) | 72-75% | mdpi.com |
| 7-Arylamino-4-aminopyrazolo[1,5-a] mdpi.comnih.govdntb.gov.uatriazine-8-carbonitriles (4) | 5-Amino-3-arylaminopyrazolo-4-carbonitrile (3), Triethyl orthoformate, Cyanamide | MW, MeOH, DIPEA, 150°C, 25 min | 43-59% | thieme-connect.com |
| 4-Hetarylpyrazolo[1,5-a] mdpi.comnih.govdntb.gov.uatriazines (5) | O,S-Diethyl hetaroylimidothiocarbonates, 5-Amino-3-aryl-1H-pyrazoles | MW, Solvent-free | Improved yields over conventional | researchgate.net |
| Pyrazolo[1,5-a] mdpi.comnih.govdntb.gov.uatriazine-4-thioglycosides | 5-Amino-1H-pyrazoles, Sodium cyanocarbonimidodithioate salt, Halo sugars | MW irradiation | Not specified | nih.gov |
Ultrasonic Irradiation in Pyrazolo-triazine Synthesis
The application of ultrasonic irradiation in organic synthesis has gained traction as a green chemistry approach due to its ability to accelerate reactions, improve yields, and often allow for milder reaction conditions. The chemical effects of ultrasound are attributed to acoustic cavitation, which generates localized hot spots with high temperatures and pressures, enhancing reaction rates. scispace.commdpi.com
In the synthesis of 1,3,5-triazine (B166579) derivatives, sonochemical methods have proven superior to conventional heating. For example, the synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivatives was achieved in 30-60 minutes at 40 °C under ultrasonic irradiation, yielding up to 96% of the product. mdpi.com In contrast, the conventional reflux method required 4-5 hours. mdpi.com Similarly, another study demonstrated that ultrasonic irradiation for just 5 minutes could produce 1,3,5-triazine derivatives in high yields (>75%) and purity. mdpi.com
While direct examples for the pyrazolo-triazine core are less common, the synthesis of the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has been effectively achieved using ultrasound. eurjchem.com A one-pot, three-step synthesis of highly substituted pyrazolo[1,5-a]pyrimidines was conducted in an aqueous medium with KHSO₄ as a catalyst under ultrasonic irradiation. eurjchem.com This approach highlights the potential of sonochemistry for the efficient and regioselective construction of fused pyrazole heterocycles. The significant rate enhancement and improved yields observed in the synthesis of the broader triazine class strongly suggest its applicability and potential benefits for pyrazolo-triazine synthesis. scispace.commdpi.com
| Derivative Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 4,6-Disubstituted-1,3,5-triazine hydrazones | Ultrasonic Irradiation (40 °C) | 30-60 min | Up to 96% | mdpi.com |
| Conventional Reflux | 4-5 hours | Lower than ultrasonic | mdpi.com | |
| N2,N4,N6-tris((pyridin-2-ylamino)methyl)-1,3,5-triazine-2,4,6-triamine | Ultrasonic Irradiation (RT) | 30-35 min | 84% | mdpi.com |
| Conventional Reflux | 5-6 hours | 69% | mdpi.com |
Biocatalysis for Efficient Compound Preparation
Biocatalysis is emerging as a sustainable and efficient strategy in organic synthesis. The use of enzymes offers high selectivity and operation under mild, environmentally friendly conditions. While research into the biocatalytic synthesis of pyrazolo-triazines is still in its early stages, studies on closely related heterocyclic systems demonstrate its potential.
For instance, pepsin, a readily available natural enzyme, has been successfully used to catalyze the multicomponent synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov This reaction was carried out by grinding the reactants (4-formylphenyl benzoates, malononitrile, and pyrazolones) in a mortar at room temperature for 1.5–2 hours. nih.gov This method is notable for being solvent-free and highly energy-efficient, offering a significant green alternative to traditional synthetic protocols. nih.gov The high efficiency and selectivity of enzymes like pepsin in constructing fused pyrazole systems suggest that biocatalysis could be a viable and advantageous route for the preparation of pyrazolo-triazine derivatives.
Utilization of Solvent-Free and Recoverable Solvent Systems
The development of solvent-free reaction conditions is a key goal in green chemistry, aiming to reduce volatile organic compound (VOC) emissions and simplify product purification. Microwave irradiation is often combined with solvent-free conditions to accelerate reactions that would otherwise require high-boiling point solvents.
A prime example is the synthesis of novel 4-hetarylpyrazolo[1,5-a] mdpi.comnih.govdntb.gov.uatriazines. researchgate.net The reaction between O,S-diethyl hetaroylimidothiocarbonates and 5-amino-3-aryl-1H-pyrazoles was performed under both conventional heating in DMF and solvent-free microwave irradiation. researchgate.net The solvent-free microwave-assisted procedure showed a significant increase in the reaction rate and provided better yields compared to the conventional method. researchgate.net
Similarly, the rapid and efficient solvent-free synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one under microwave irradiation has been described. mdpi.com This starting material was then used to synthesize various fused heterobicyclic systems, including pyrazolo[5,1-c]- mdpi.comnih.govyu.edu.jotriazine-7-carbonitrile. mdpi.com These examples underscore the advantages of combining microwave technology with solvent-free conditions to create more sustainable and efficient synthetic pathways for pyrazolo-triazine cores and related structures. In some cases, reactions under solvent-free conditions can also be achieved through simple grinding of reactants without external energy input, as seen in certain biocatalytic preparations. nih.govmdpi.com
| Product | Reactants | Method | Solvent | Key Advantage | Reference |
|---|---|---|---|---|---|
| 4-Hetarylpyrazolo[1,5-a] mdpi.comnih.govdntb.gov.uatriazines | O,S-Diethyl hetaroylimidothiocarbonates, 5-Amino-3-aryl-1H-pyrazoles | Microwave Irradiation | Solvent-free | Increased rate, better yields | researchgate.net |
| Conventional Heating | DMF | - | researchgate.net | ||
| Pyrazolo[5,1-c]- mdpi.comnih.govyu.edu.jotriazine-7-carbonitrile | 4-Amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one, Malononitrile | Microwave Irradiation | Solvent-free | Rapid, efficient | mdpi.com |
Regioselectivity and Stereoselective Control in Pyrazolo-triazine Synthesis
Achieving regiochemical and stereochemical control is a fundamental challenge in the synthesis of complex heterocyclic molecules like pyrazolo-triazines. The annelation of the triazine ring onto an unsymmetrical pyrazole can lead to different regioisomers, and the introduction of chiral centers requires stereoselective methods.
Theoretical studies using Density Functional Theory (DFT) have been employed to understand and predict the regioselectivity in the formation of pyrazolo[1,5-a]- mdpi.comnih.govdntb.gov.uatriazines from the reaction of 3,5-diaminopyrazoles with N-acyl imidates. researchgate.net Such computational analyses of activation energies and electronic properties of reactants help rationalize the experimentally observed outcomes. researchgate.net
In practice, regioselectivity is often controlled by the choice of reactants and reaction conditions. For instance, the condensation of 3(5)-phenylaminopyrazoles with formaldehyde (B43269) and primary amines proceeds regioselectively to give 1,2,3,4-tetrahydropyrazolo[1,5-a] mdpi.comnih.govdntb.gov.uatriazines. clockss.org A highly regioselective one-pot synthesis of substituted pyrazolo[1,5-a]pyrimidines has been achieved using ultrasound irradiation, with the resulting regiochemistry confirmed by X-ray crystallography. eurjchem.com
Stereoselective control is crucial when introducing stereocenters, such as in the synthesis of C-nucleoside analogues. A general approach to C-nucleoside pyrazolo[1,5-a]-1,3,5-triazines involves a regio- and stereospecific palladium-mediated coupling of an unprotected glycal with an 8-iodo-pyrazolo-triazine derivative. acs.org This is followed by a stereoselective reduction of the furanosyl ring's ketone group. acs.org This method perfectly retains the β configuration at the anomeric C-1' position throughout the synthesis, leading to specific stereoisomers like 8-(2'-deoxy-β-d-ribofuranosyl)-2-methyl-4-(N-methylamino)pyrazolo[1,5-a]-1,3,5-triazine. acs.org
Strategies for Functionalization of Pyrazolo-triazine Cores
The functionalization of the pre-formed pyrazolo-triazine scaffold is essential for creating diverse libraries of compounds for biological screening. Various strategies have been developed to introduce substituents at specific positions of the heterocyclic core.
One effective strategy involves electrophilic substitution. A general method for the regioselective acylation at the C8 position of the pyrazolo[1,5-a]-1,3,5-triazine ring has been developed. sci-hub.ru This two-step approach first involves the conversion of a pyrazolotriazin-4-one into a more reactive 4-(N-methyl-N-phenylamino) derivative. acs.orgsci-hub.ru This activated intermediate then undergoes regioselective Friedel-Crafts acylation at position 8 using an acyl chloride and SnCl₄ without a solvent. sci-hub.ru The activating N-methyl-N-phenylamino group can subsequently be displaced by various amines to generate a range of N4-substituted derivatives. sci-hub.ru
Another powerful functionalization technique is the nucleophilic aromatic substitution (SNAr) reaction. This is particularly useful for modifying positions on the triazine ring that are activated by electron-withdrawing groups. For example, the methylsulfanyl group at the C5 position of the pyrazolo[4,3-e] mdpi.comnih.govyu.edu.jotriazine system can be oxidized to a more reactive methylsulfonyl group, which is an excellent leaving group. nih.gov This allows for the introduction of a wide variety of O-, N-, S-, and C-nucleophiles at this position, enabling extensive functionalization of the core scaffold. nih.gov
Structure Activity Relationship Sar and Rational Ligand Design of Pyrazolo Triazine Derivatives
Systematic Investigation of Substituent Effects on Biological Activity
Systematic investigations have demonstrated that the nature and position of substituents on the pyrazolo-triazine core significantly influence biological activity.
For instance, in a series of pyrazolo[1,5-a] researchgate.netsci-hub.seresearchgate.nettriazine derivatives designed as corticotropin-releasing factor receptor-1 (CRF1) antagonists, the introduction of a 2,4-dimethyl-6-dimethylaminopyrid-3-yl group at the 8-position resulted in analogues with moderate binding affinity. sci-hub.se Further modifications, such as replacing the 2-methyl group on the pyrid-3-yl portion with hydrogen, led to modest improvements in receptor binding. sci-hub.se The most potent compounds in this series featured tertiary amine side chains at the 4-position. sci-hub.se
In the context of anticancer activity, studies on pyrazolo[4,3-e] sci-hub.semdpi.comnih.govtriazine derivatives have shown that the introduction of a sulfonamide moiety can enhance cytotoxic effects. mdpi.commdpi.com Specifically, pyrazolo[4,3-e]tetrazolo[1,5-b] sci-hub.semdpi.comnih.govtriazine sulfonamide derivatives exhibited stronger cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to their pyrazolo[4,3-e] sci-hub.semdpi.comnih.govtriazine precursors. nih.gov The (R)-enantiomers of these compounds were found to be slightly more cytotoxic than the (S)-enantiomers. nih.gov
The following table summarizes the effects of different substituents on the biological activity of pyrazolo-triazine derivatives:
| Scaffold | Substituent | Position | Biological Activity | Reference |
| Pyrazolo[1,5-a] researchgate.netsci-hub.seresearchgate.nettriazine | 2,4-dimethyl-6-dimethylaminopyrid-3-yl | 8 | Moderate CRF1 receptor binding | sci-hub.se |
| Pyrazolo[1,5-a] researchgate.netsci-hub.seresearchgate.nettriazine | Tertiary amine side chain | 4 | Potent CRF1 receptor antagonism | sci-hub.se |
| Pyrazolo[4,3-e] sci-hub.semdpi.comnih.govtriazine | Sulfonamide moiety | - | Enhanced anticancer activity | mdpi.commdpi.com |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] sci-hub.semdpi.comnih.govtriazine | (R)-enantiomer of sulfonamide | - | Higher cytotoxicity in breast cancer cells | nih.gov |
Influence of Substitution Positions on Pyrazolo-triazine Biological Profiles
The position of substituents on the pyrazolo-triazine scaffold is a critical determinant of their biological activity.
For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a class of compounds structurally related to pyrazolo-triazines, modifications at the 3-, 5-, and 7-positions of the pyrimidine (B1678525) ring, or the 4- and 6-positions of the pyrazole (B372694) ring, have been shown to enhance binding affinity to protein kinases. rsc.org Specifically, small hydrophobic groups at position 3 can enhance binding to the ATP pockets of kinases, while electron-withdrawing substituents at position 5 can improve antibacterial potency. rsc.org
In the case of pyrazolo[4,3-e] sci-hub.semdpi.comnih.govtriazines, functionalization at the C5 position through nucleophilic substitution of a methylsulfonyl group has been a key strategy to introduce diverse substituents and modulate biological activity. mdpi.comnih.gov This approach has enabled the synthesis of a wide array of derivatives for SAR studies.
Research on pyrazolo[3,4-b]pyridine derivatives has highlighted that while a free primary amino group can lead to good in vitro enzyme inhibition, it often results in poor cellular activity. scirp.org Acylation of this amino group, however, can improve cell penetration and confer activity in both enzyme and cellular assays. scirp.org
Identification and Characterization of Key Pharmacophore Groups
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For pyrazolo-triazine derivatives, several key pharmacophore groups have been identified.
The pyrazolo-triazine core itself is a fundamental pharmacophore, acting as a bioisostere of the purine (B94841) ring system. researchgate.netresearchgate.net This allows it to mimic endogenous purines like adenine (B156593) and guanine, and interact with their respective enzymes and receptors. scispace.com
The sulfonamide group has emerged as a crucial pharmacophore in the design of pyrazolo[4,3-e] sci-hub.semdpi.comnih.govtriazine derivatives with anticancer properties. mdpi.commdpi.com This moiety can participate in key interactions with biological targets and has been associated with the inhibition of protein kinases and carbonic anhydrases. researchgate.netmdpi.com
In the context of CDK2 inhibitors, a series of novel pyrazolo[1,5-a] researchgate.netsci-hub.seresearchgate.nettriazine derivatives were designed where the scaffold acts as a purine bioisostere. nih.gov Molecular docking studies revealed that these compounds bind to the roscovitine (B1683857) binding site of the CDK2 enzyme. nih.gov
Bioisosteric Replacements within Pyrazolo-triazine Scaffolds
Bioisosteric replacement is a strategy used in medicinal chemistry to design analogues of a lead compound by replacing an atom or a group of atoms with another that has similar physical or chemical properties. This approach is widely used in the development of pyrazolo-triazine derivatives.
The pyrazolo[1,5-a] researchgate.netsci-hub.seresearchgate.nettriazine system is considered a bioisostere of purine. scispace.com This structural similarity has been the rationale for developing these compounds as potential modulators of purinergic signaling. scispace.com Similarly, the pyrazolo[3,4-d]pyrimidine scaffold is also considered a purine bioisostere and has been extensively explored for the development of CDK inhibitors. rsc.org
In a notable example of bioisosteric replacement, a 1,2,4-triazole (B32235) group was used to substitute a key amide group in pyrazolo[1,5-a]pyrimidine-based CSNK2 inhibitors. chemrxiv.org Crystallographic evidence showed that the 1,2,4-triazole successfully mimicked the hydrogen bonding interactions of the amide group, leading to improved potency and metabolic stability. chemrxiv.org
The following table provides examples of bioisosteric replacements in pyrazolo-triazine and related scaffolds:
| Original Scaffold/Group | Bioisosteric Replacement | Target | Outcome | Reference |
| Purine | Pyrazolo[1,5-a] researchgate.netsci-hub.seresearchgate.nettriazine | Purinergic receptors/enzymes | Potential modulation of purinergic signaling | scispace.com |
| Purine | Pyrazolo[3,4-d]pyrimidine | CDKs | Potent CDK inhibition | rsc.org |
| Amide group | 1,2,4-Triazole group | CSNK2 | Improved potency and metabolic stability | chemrxiv.org |
Lead Optimization Strategies in Pyrazolo-triazine Drug Discovery Programs
Lead optimization is the process of refining a lead compound to improve its potency, selectivity, and pharmacokinetic properties. danaher.com In pyrazolo-triazine drug discovery, various lead optimization strategies have been employed.
One common approach is to introduce polar and basic solubilizing elements into solvent-accessible regions of the molecule to enhance oral exposure without compromising potency. rsc.org This strategy was successfully applied to a series of pyrazolo[1,5-a]pyrimidine-based Pim-1 kinase inhibitors. rsc.org
Rapid microscale synthesis (RMS) has also been utilized as a high-throughput method to generate a large number of analogues for lead optimization. acs.org This approach was used to optimize a series of triazine-based CRF1 receptor antagonists, leading to the identification of potent compounds from an initial lead with low activity. acs.org
Furthermore, the strategic combination of the pyrazolo[4,3-e] sci-hub.semdpi.comnih.govtriazine core with other pharmacophore groups, such as a tetrazole ring, has been shown to enhance anticancer activity. nih.govtandfonline.com This highlights the importance of scaffold hopping and functional group combination in lead optimization.
Fragment-Based Drug Design Approaches Applied to Pyrazolo-triazines
Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that starts with the identification of low-molecular-weight fragments that bind to a biological target. nih.gov These fragments are then grown or linked together to create more potent lead compounds. gardp.org
An example of FBDD applied to pyrazolo-triazines is the design of 5-chlorouracil-linked-pyrazolo[1,5-a] researchgate.netsci-hub.seresearchgate.nettriazines as thymidine (B127349) phosphorylase inhibitors. nih.gov In this study, two fragments, 5-chloro-6-chloromethyluracil and a pyrazolo[1,5-a] researchgate.netsci-hub.seresearchgate.nettriazin-2-thioxo-4-one, were coupled to generate the target compounds. nih.gov The resulting linked compound demonstrated potent inhibition of the enzyme. nih.gov
Computational FBDD approaches have also been developed to accelerate the discovery of new inhibitors. mdpi.com These methods involve the deconstruction of known ligands into fragments and their subsequent reconstruction to generate novel ligands with improved binding energies. mdpi.com
Molecular Mechanisms of Action and Biological Targets of Pyrazolo Triazine Derivatives
Enzyme Inhibition Studies by Pyrazolo-triazine Derivatives
The core scaffold of pyrazolo-triazine has been extensively modified to develop potent and selective inhibitors for various enzymes. These derivatives have shown promise in targeting enzymes that are crucial for the survival and growth of cancer cells and other pathological conditions. The primary mechanism of action for many of these compounds is competitive inhibition at the ATP-binding site of kinases.
Protein kinases are a large family of enzymes that play a central role in regulating numerous cellular processes. The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer. Pyrazolo-triazine derivatives have emerged as a privileged scaffold for the development of inhibitors targeting this enzyme family. researchgate.netresearchgate.net
Casein Kinase 2 (CK2) is a serine/threonine kinase that is constitutively active and involved in cell growth, proliferation, and survival. cam.ac.uk Its ubiquitous nature and role in various cancers have made it an attractive target for therapeutic intervention. researchgate.net Structure-based design has led to the development of potent pyrazolo[1,5-a] researchgate.netnih.govacs.orgtriazine inhibitors of CK2. nih.govdrugbank.com These inhibitors anchor to the ATP-binding site, with the pyrazolo-triazine core occupying the adenine (B156593) pocket. mdpi.com
A series of macrocyclic pyrazolo[1,5-a] researchgate.netnih.govacs.orgtriazine compounds have been synthesized based on X-ray co-crystal structures with CK2. These compounds have demonstrated potent CK2 inhibition with Ki values around 1.0 nM and have shown strong inhibition of cancer cell growth, with IC50 values as low as approximately 100 nM. nih.gov Further modifications of the pyrazolo[1,5-a] researchgate.netnih.govacs.orgtriazine scaffold have yielded inhibitors with picomolar potency in enzymatic assays. nih.govdrugbank.com
Table 1: Inhibition of Casein Kinase 2 (CK2) by Pyrazolo-triazine Derivatives
| Compound Class | Specific Derivative Example | Target Enzyme | Inhibitory Activity (Ki/IC50) | Reference |
|---|---|---|---|---|
| Macrocyclic pyrazolo[1,5-a] researchgate.netnih.govacs.orgtriazines | Not specified | CK2 | Ki ≈ 1.0 nM | nih.gov |
Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of human cancers. nih.gov Consequently, CDK inhibitors are a major focus of cancer drug discovery. The pyrazolo[1,5-a] researchgate.netnih.govacs.orgtriazine scaffold serves as a bioisostere of the purine (B94841) ring found in many known CDK inhibitors like roscovitine (B1683857). acs.orgnih.gov
Researchers have designed and synthesized novel pyrazolo[1,5-a] researchgate.netnih.govacs.orgtriazine derivatives that exhibit significant CDK2 inhibitory activity. For instance, compounds 9f and 10c showed potent inhibition of CDK2 with IC50 values of 1.85 µM and 2.09 µM, respectively. nih.gov Another derivative, GP0210 (a pyrazolo[1,5-a]-1,3,5-triazine), displayed significantly higher potency in inhibiting various CDKs compared to (R)-roscovitine. acs.org Additionally, pyrazolo[4,3-e] nih.govnih.govnih.govtriazine derivatives have also been identified as inhibitors of CDKs. researchgate.netsemanticscholar.org
Table 2: Inhibition of Cyclin-Dependent Kinases (CDKs) by Pyrazolo-triazine Derivatives
| Compound Class | Specific Derivative | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a] researchgate.netnih.govacs.orgtriazine | Compound 9f | CDK2 | 1.85 µM | nih.gov |
| Pyrazolo[1,5-a] researchgate.netnih.govacs.orgtriazine | Compound 10c | CDK2 | 2.09 µM | nih.gov |
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth and cancer. nih.gov Developing inhibitors for EGFR is a key strategy in cancer therapy. A series of pyrazolyl-s-triazine compounds featuring an indole (B1671886) motif have been designed as dual inhibitors of EGFR and CDK2. nih.gov
One promising compound from this series, 3i , demonstrated potent EGFR inhibition with an IC50 of 34.1 nM, which is more potent than the established inhibitor Erlotinib (IC50 = 67.3 nM). researchgate.net At a concentration of 10 µM, this compound achieved 93.6% inhibition of EGFR. nih.govresearchgate.net Another derivative, compound 12b from a series of 1H-pyrazolo[3,4-d]pyrimidines, also showed very potent inhibition against wild-type EGFR (EGFRWT) with an IC50 value of 0.016 µM and noticeable activity against the mutant EGFRT790M (IC50 = 0.236 µM). tandfonline.com
Table 3: Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase by Pyrazolo-triazine Derivatives
| Compound Class | Specific Derivative | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|---|
| Pyrazolyl-s-triazine | Compound 3i | EGFR | 34.1 nM | researchgate.net |
| 1H-Pyrazolo[3,4-d]pyrimidine | Compound 12b | EGFRWT | 0.016 µM | tandfonline.com |
Pim-1 kinase is a proto-oncogene that is involved in cell cycle progression, survival, and therapy resistance, making it a promising target for cancer treatment. researchgate.net While research has explored various heterocyclic scaffolds as Pim-1 inhibitors, derivatives containing a pyrazole (B372694) moiety have shown potent activity. nih.gov
Specifically, pyrazolo[1,5-a]pyrimidine-based compounds have been developed as Pim-1 inhibitors. dntb.gov.ua In a separate study, novel substituted pyrido[3,2-d]-1,2,3-triazines were designed and synthesized, showing potent in vitro Pim-1 inhibitory activities. Compounds 6h and 6b from this series exhibited the best Pim-1 inhibition with IC50 values of 0.60 µM and 0.69 µM, respectively. researchgate.net
Table 4: Inhibition of Pim-1 Kinase by Pyrazolo-containing Triazine Derivatives
| Compound Class | Specific Derivative | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|---|
| Pyrido[3,2-d]-1,2,3-triazine | Compound 6h | Pim-1 | 0.60 µM | researchgate.net |
| Pyrido[3,2-d]-1,2,3-triazine | Compound 6b | Pim-1 | 0.69 µM | researchgate.net |
The ABL protein kinase is a non-receptor tyrosine kinase, and its aberrant fusion form, Bcr-Abl, is the causative agent of chronic myeloid leukemia (CML). mdpi.com Therefore, inhibiting ABL kinase is a validated therapeutic strategy. A series of sulfonamide derivatives of pyrazolo[4,3-e] nih.govnih.govnih.govtriazine have been synthesized and found to inhibit the Abl protein kinase with low micromolar IC50 values. nih.gov These compounds showed selective activity against Bcr-Abl positive cell lines, indicating their potential for further development as kinase inhibitors for leukemia treatment. researchgate.netnih.gov
Table 5: Inhibition of ABL Kinase by Pyrazolo-triazine Derivatives
| Compound Class | Target Enzyme | Inhibitory Activity | Reference |
|---|
Protein Kinase Inhibition by Pyrazolo-triazine Derivatives
Tyrosine Receptor Kinase A (TRKA) Inhibition
While research into pyrazolo-triazine derivatives has explored numerous kinase targets, specific potent inhibitory activity against Tyrosine Receptor Kinase A (TRKA) is not extensively documented in the provided search results. The primary focus of the available literature is on other kinase families.
Other Kinase Targets (e.g., B-Raf, MEK, PDE4, BCL6, DRAK1, AKT, BTK, mTOR, PI3K, GSK3)
Pyrazolo-triazine derivatives have demonstrated significant inhibitory activity against a variety of other kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases.
PI3K/AKT/mTOR Pathway: Several studies have highlighted the potent inhibitory effects of pyrazolo-triazine derivatives on the PI3K/AKT/mTOR signaling cascade. nih.govencyclopedia.pub For instance, a novel bis(dimethylpyrazolyl)-s-triazine derivative, 4f , exhibited remarkable inhibitory activity against PI3K, AKT, and mTOR. nih.gov This compound reduced the expression of these kinases by 0.18-fold, 0.27-fold, and 0.39-fold, respectively. nih.gov Another 2-arylurea-1,3,5-triazine derivative, compound 48 , showed potent inhibition of PI3K and mTOR with IC50 values of 23.8 nM and 10.9 nM, respectively. encyclopedia.pub Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been developed as selective PI3Kδ inhibitors, with some compounds showing IC50 values as low as 18 nM. mdpi.com Tricyclic pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govtandfonline.comnih.govtriazine sulfonamides, such as MM129 , have also been identified as inhibitors of the AKT/mTOR pathway. mdpi.comnih.govsemanticscholar.org
Bruton's Tyrosine Kinase (BTK): Pyrazolo-triazine scaffolds are being explored as effective BTK inhibitors. A novel covalent BTK inhibitor with a 1,3,5-triazine (B166579) scaffold demonstrated potent activity with an IC50 of 21 nM. encyclopedia.pubmdpi.com Another derivative, MM129 , a pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govtandfonline.comnih.govtriazine sulfonamide, has been shown to inhibit cell viability through a BTK-dependent mechanism. nih.govtandfonline.com Computational studies suggest that several pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govtandfonline.comnih.govtriazine sulfonamides can act as BTK inhibitors. mdpi.com
Glycogen (B147801) Synthase Kinase 3 (GSK3): Pyrazolo[4,3-d] nih.govtandfonline.commdpi.comtriazin-4-ones have been designed and evaluated as GSK-3 inhibitors. tandfonline.comnih.gov These compounds are considered purine analogues and have been optimized for potential use in treating Alzheimer's disease. tandfonline.comnih.gov
Phosphodiesterase type 4 (PDE4): Certain pyrazolo[1,5-a] nih.govmdpi.comacs.orgtriazine derivatives have been reported as selective inhibitors of PDE4. researchgate.netscispace.comsci-hub.ru This inhibition leads to an increase in intracellular cAMP levels, which has therapeutic implications for inflammatory conditions. openrespiratorymedicinejournal.com
Other Kinases: Research has also indicated the potential for pyrazolo-triazine derivatives to inhibit other kinases such as cyclin-dependent kinases (CDKs) and ABL kinase. mdpi.comnih.govmdpi.comgoogle.com
Hydrolase Enzyme Inhibition (Tyrosinase, Urease, Carbonic Anhydrase)
Pyrazolo-triazine derivatives have been shown to be effective inhibitors of several hydrolase enzymes.
Tyrosinase: A series of chiral pyrazolo[4,3-e] nih.govtandfonline.comnih.govtriazine sulfonamides demonstrated significant inhibitory activity against mushroom tyrosinase. nih.govresearchgate.netmdpi.com Compounds 8b and 8j were identified as the most potent inhibitors, with IC50 values of 30.76 µM and 27.90 µM, respectively. nih.govmdpi.comtandfonline.com Kinetic analysis revealed that compound 8b acts as a noncompetitive inhibitor, while 8j is a mixed-type inhibitor. tandfonline.com
Urease: The same series of chiral pyrazolo[4,3-e] nih.govtandfonline.comnih.govtriazine sulfonamides exhibited potent urease inhibitory activity, with all tested compounds showing higher potency than the standard inhibitor thiourea. nih.govnih.govtandfonline.com Compounds 8a , 8f , and 8i displayed excellent inhibitory activity with IC50 values of 0.037 µM, 0.044 µM, and 0.042 µM, respectively. nih.govtandfonline.com The high activity of these compounds highlights their potential in addressing issues related to urease activity in agriculture and medicine. nih.gov
Carbonic Anhydrase (CA): Pyrazolo[4,3-e] nih.govtandfonline.comnih.govtriazine sulfonamides have been investigated as inhibitors of carbonic anhydrase, particularly the tumor-associated isoforms CA IX and CA XII. mdpi.comnih.govnih.gov While generally ineffective against CA I and II, these compounds showed significant activity against CA IX and XII. nih.govnih.gov For instance, compound 8e was the most effective inhibitor against CA IX with an inhibition constant (Ki) of 13.8 nM. nih.gov Another series of derivatives showed good inhibition of CA XII with Ki values in the range of 5.3 nM to 9.0 nM. nih.gov
Receptor Modulation and Antagonism by Pyrazolo-triazine Derivatives
Pyrazolo-triazine derivatives are notable for their ability to modulate and antagonize specific G-protein coupled receptors, particularly adenosine (B11128) receptors.
Adenosine Receptor Antagonism (A1, A2A, A2B, A3)
The pyrazolo-triazolo-pyrimidine scaffold, a core structure in many of these derivatives, has been extensively studied for its potent and selective antagonism of adenosine receptor subtypes. nih.govunits.it
A2A Adenosine Receptor: Many pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives have been synthesized and identified as potent and highly selective A2A adenosine receptor antagonists. acs.orgacs.org Compounds like SCH 58261 (compound 5) are among the most potent and selective A2A antagonists reported. nih.gov The introduction of specific substituents, such as a 3-phenylpropyl group at the N7 position (compound 10l ), significantly increased A2A selectivity. acs.org These antagonists are being explored for the treatment of neurodegenerative disorders like Parkinson's disease. acs.orgacs.org
A3 Adenosine Receptor: Optimization of the pyrazolo-triazolo-pyrimidine structure has led to the development of potent A3 adenosine receptor antagonists. nih.govresearchgate.net By introducing an aryl carbamoyl (B1232498) moiety, researchers have achieved high affinity for the A3 subtype. nih.gov
A2B Adenosine Receptor: While some N5-unsubstituted pyrazolo-triazolo-pyrimidine derivatives show high affinity for A2B receptors, they often lack selectivity. nih.gov However, further modifications, particularly at the N5 and N8 positions, have led to compounds with high affinity and selectivity for the human A2B receptor. For example, compound 9 , with bulky groups at both N5 and N8, displayed a Ki of 20 nM for hA2B with good selectivity over other subtypes. acs.org
A1 Adenosine Receptor: While the primary focus has been on A2A, A2B, and A3 receptors, the selectivity against the A1 subtype is a crucial aspect of the development of these antagonists. nih.govacs.org Many potent A2A antagonists, like compound 10l , exhibit high selectivity over the A1 receptor, with an A1/A2A Ki ratio of 210. acs.org
Interactive Data Table: Kinase Inhibition by Pyrazolo-triazine Derivatives
| Compound | Target Kinase(s) | IC50 / Inhibition | Source |
|---|---|---|---|
| 4f | PI3K, AKT, mTOR | 0.18, 0.27, 0.39-fold decrease | nih.gov |
| Compound 48 | PI3K, mTOR | 23.8 nM, 10.9 nM | encyclopedia.pub |
| Unnamed | BTK | 21 nM | encyclopedia.pubmdpi.com |
| MM129 | BTK, AKT, mTOR | Inhibitory activity noted | mdpi.comnih.govtandfonline.com |
Interactive Data Table: Hydrolase Enzyme Inhibition by Pyrazolo-triazine Derivatives
| Compound | Target Enzyme | IC50 / Ki | Source |
|---|---|---|---|
| 8b | Tyrosinase | 30.76 µM | nih.govtandfonline.com |
| 8j | Tyrosinase | 27.90 µM | nih.govtandfonline.com |
| 8a | Urease | 0.037 µM | nih.govtandfonline.com |
| 8f | Urease | 0.044 µM | nih.gov |
| 8i | Urease | 0.042 µM | nih.gov |
| 8e | Carbonic Anhydrase IX | 13.8 nM (Ki) | nih.gov |
Interactive Data Table: Adenosine Receptor Antagonism by Pyrazolo-triazine Derivatives
| Compound | Target Receptor | Ki / Selectivity | Source |
|---|---|---|---|
| SCH 58261 (5) | A2A | Potent and selective | nih.gov |
| 10l | A2A | 2.4 nM (Ki), 210-fold selective vs A1 | acs.org |
| 9 | A2B | 20 nM (Ki), selective vs A1, A2A, A3 | acs.org |
Ligand-Receptor Interaction Profiles
Pyrazolo-triazine derivatives have been identified as versatile ligands that interact with a range of biological receptors and enzymes, indicating their potential as modulators of various cellular processes. Their structural similarity to purines allows them to act as bioisosteres, targeting enzymes and receptors involved in purinergic signaling. scispace.commdpi.com
A notable class of these compounds, pyrazolo[5,1-c] mdpi.commdpi.comiaea.orgtriazines, has been evaluated as ligands for the γ-aminobutyric acid type A (GABA A) receptor subtypes. nih.gov Specific derivatives within this series have demonstrated selectivity, with compounds 9c, 9k, 9l, 9m, and 9n showing a preference for the α1 subtype, while compound 9h is an α2-selective ligand. nih.gov
Furthermore, pyrazolo[1,5-a] mdpi.comnih.govtriazine derivatives have been designed and synthesized as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Molecular docking studies have revealed the binding mode of these compounds within the roscovitine binding site of the CDK2 enzyme (PDB code: 3ddq). nih.gov Computational methods like molecular docking and molecular dynamics (MD) simulations are effective in predicting and validating the interactions of pyrazolo-triazine derivatives with biological targets such as kinases and GABA receptors.
In silico studies have also explored the interaction of pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.commdpi.comiaea.orgtriazine sulfonamides with several anticancer targets, including AKT2, Bruton's tyrosine kinase (BTK), CHK1, and PD-L1. mdpi.com These computational predictions suggest that the anticancer activity of these compounds may stem from their ability to inhibit these key proteins. mdpi.commdpi.com For instance, the MM129 compound is suggested to function as an inhibitor of AKT, BTK, CDK2, mTOR, and PD-L1. mdpi.com Another derivative, IMT, has been shown to act as a nonselective antagonist of adenosine A(2A) receptors in liver stellate cells. nih.gov
The following table summarizes the interaction profiles of selected pyrazolo-triazine derivatives with their biological targets.
| Derivative Class | Compound | Target Receptor/Enzyme | Observed Interaction/Activity |
| Pyrazolo[5,1-c] mdpi.commdpi.comiaea.orgtriazine | 9c, 9k, 9l, 9m, 9n | GABA A Receptor (α1 subtype) | Selective Ligands |
| Pyrazolo[5,1-c] mdpi.commdpi.comiaea.orgtriazine | 9h | GABA A Receptor (α2 subtype) | Selective Ligand |
| Pyrazolo[1,5-a] mdpi.comnih.govtriazine | 9f, 10c | Cyclin-Dependent Kinase 2 (CDK2) | Inhibition |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.commdpi.comiaea.orgtriazine sulfonamide | MM129 | AKT, BTK, CDK2, mTOR, PD-L1 | Predicted Inhibition |
| Fused 1,2,4-triazine (B1199460) aryl derivative | IMT | Adenosine A(2A) Receptor | Nonselective Antagonist |
Cellular Pathway Investigations of Pyrazolo-triazine Derivative Activity
Apoptosis Induction and Mechanistic Elucidation
A significant mechanism of action for the anticancer effects of pyrazolo-triazine derivatives is the induction of apoptosis, or programmed cell death. mdpi.comnih.gov Studies have shown that these compounds can trigger apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. nih.govmdpi.com
Novel pyrazolo[4,3-e]tetrazolo[4,5-b] mdpi.commdpi.comiaea.orgtriazine derivatives have demonstrated the ability to induce apoptosis in HT-29 colon cancer cells, an effect accompanied by a decrease in the mitochondrial membrane potential. iaea.org For instance, the MM-129 compound induced apoptosis in approximately 82.5% of DLD-1 colon cancer cells at a concentration of 3 µM. nih.gov This same compound also caused a significant increase in apoptotic cells in the HT-29 cell line. nih.gov The pro-apoptotic activity is often dependent on both concentration and time. mdpi.com
The mechanistic basis for apoptosis induction involves the activation of caspases, which are key executioners of the apoptotic process. Treatment with pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.commdpi.comiaea.orgtriazine sulfonamides (MM-compounds) resulted in the activation of caspase 3/7 in BxPC-3 pancreatic cancer cells. mdpi.com Further studies have confirmed the involvement of initiator caspases, such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway). nih.govmdpi.comnih.gov For example, compound 3b, a pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.commdpi.comiaea.orgtriazine derivative, was shown to increase apoptosis via caspase-9, caspase-8, and caspase-3/7 in breast cancer cells. nih.govtandfonline.com
A decrease in the mitochondrial membrane potential is another hallmark of apoptosis induced by these derivatives, suggesting the involvement of the intrinsic pathway. nih.gov The exposure of colon adenocarcinoma cells to MM-129 resulted in a concentration-dependent increase in cells with disrupted mitochondrial membrane potential. nih.gov
The table below details the pro-apoptotic effects of specific pyrazolo-triazine derivatives on various cancer cell lines.
| Compound | Cell Line | Key Apoptotic Events |
| MM129, MM130, MM131 | HeLa, HCT 116, PC-3, BxPC-3 | Time and concentration-dependent increase in apoptotic cells, mitochondrial membrane potential changes. mdpi.com |
| MM124, MM137 | DLD-1, HT-29 | Induction of extrinsic pathway via caspase-8 activation, decrease in mitochondrial membrane potential. nih.gov |
| MM-129 | DLD-1, HT-29 | Induction of apoptosis, loss of mitochondrial membrane potential, activation of caspase-9. nih.gov |
| 3b (pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.commdpi.comiaea.orgtriazine derivative) | MCF-7, MDA-MB-231 | Activation of caspase 9, caspase 8, and caspase 3/7. nih.govtandfonline.com |
Autophagy Modulation and Its Role in Cellular Response
In addition to apoptosis, pyrazolo-triazine derivatives have been found to modulate autophagy, a cellular process of self-degradation that can either promote cell survival or contribute to cell death. nih.gov
Studies on novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] mdpi.commdpi.comiaea.orgtriazine sulfonamide derivatives revealed a decrease in the concentration of key autophagy-related proteins, LC3A, LC3B, and beclin-1, in DLD-1 and HT-29 colon cancer cells after treatment. nih.gov Beclin-1 is crucial for the initiation of autophagy, and its release from the inhibitory complex with Bcl-2 proteins can trigger the formation of autophagosomes. nih.govtandfonline.com
Conversely, other research indicates that certain pyrazolo-triazine derivatives can induce autophagy. For example, the pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.commdpi.comiaea.orgtriazine derivative known as compound 3b was found to trigger autophagy in breast cancer cells. tandfonline.comresearchgate.net This was evidenced by an increased formation of autophagosomes and the expression of beclin-1. researchgate.net The mechanism for this induction may involve the inhibition of the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth and autophagy. nih.govtandfonline.com Derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one have also been shown to modulate autophagy pathways in lung cancer cells.
The dual role of autophagy in cancer presents a complex picture. While some derivatives appear to inhibit autophagy markers, others induce it, suggesting that the cellular response is context-dependent and may vary with the specific chemical structure of the compound and the cancer cell type.
Modulation of Inflammatory Pathways and Cytokine Production
One of the primary inflammatory pathways modulated by these derivatives is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.gov For instance, a pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.commdpi.comiaea.orgtriazine derivative, compound 3b, was shown to decrease the number of cells with active NF-κB in MCF-7 breast cancer cells. nih.govtandfonline.com In untreated control cells, active NF-κB was present in 97.2% of cells, whereas treatment with compound 3b at 0.5 µM reduced this to 19.8%. nih.govtandfonline.com This suppression of NF-κB is significant as this transcription factor plays a crucial role in inflammation, immunity, and cancer cell survival.
Furthermore, a fused 1,2,4-triazine aryl derivative, known as IMT, demonstrated a strong antagonistic effect on ethanol-induced activation of liver stellate cells. nih.gov This was associated with a significant decrease in the production of pro-inflammatory and pro-fibrotic cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α). nih.gov
The anti-inflammatory effects of pyrazolo-triazine derivatives are an important aspect of their biological activity, as chronic inflammation is a known driver of cancer progression.
Inhibition of Cell Proliferation and Growth
A hallmark of pyrazolo-triazine derivatives is their ability to inhibit the proliferation and growth of a broad spectrum of cancer cells. mdpi.comnih.govnih.gov This antiproliferative activity is a direct consequence of the molecular and cellular mechanisms discussed previously, including the induction of apoptosis and cell cycle arrest.
Numerous studies have documented the concentration-dependent inhibition of cancer cell proliferation by various pyrazolo-triazine scaffolds. mdpi.comnih.gov For example, pyrazolo[4,3-e] mdpi.commdpi.comiaea.orgtriazolo[4,3-b] mdpi.commdpi.comiaea.orgtriazine derivatives showed a concentration-dependent decrease in the proliferation of human lung cancer A549 and colon cancer LS180 cells. mdpi.com Notably, these compounds exhibited higher antiproliferative activity than the common cytotoxic drugs cisplatin (B142131) and 5-fluorouracil (B62378) in these respective cell lines. mdpi.comnih.gov
The inhibition of cell growth is often linked to the ability of these compounds to interfere with the cell cycle. Pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.commdpi.comiaea.orgtriazine sulfonamides were found to cause an accumulation of cells in the G0/G1 phase in BxPC-3 and PC-3 cells, while inducing an S-phase accumulation in HCT 116 cells. mdpi.com This cell cycle arrest prevents cancer cells from dividing and proliferating.
The antiproliferative effects are mediated by targeting key enzymes involved in cell growth and division, such as cyclin-dependent kinases (CDKs). nih.govresearchgate.net As purine bioisosteres, pyrazolo[1,5-a] mdpi.comnih.govtriazines can target enzymes involved in purine metabolism and signaling, thereby disrupting processes essential for cell proliferation. scispace.com The cytotoxic activity of these compounds has been demonstrated against a wide array of cancer cell lines, including those of the breast, prostate, lung, and colon. mdpi.comnih.gov
The following table provides a summary of the antiproliferative activity of selected pyrazolo-triazine derivatives.
| Derivative Class | Cell Lines | IC50 Values / Observations |
| Pyrazolo[4,3-e] mdpi.commdpi.comiaea.orgtriazolo[4,3-b] mdpi.commdpi.comiaea.orgtriazine | A549 (lung), LS180 (colon) | More active than cisplatin and 5-fluorouracil; concentration-dependent inhibition. mdpi.com |
| 1,5-diaryl-3-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-e] mdpi.commdpi.comiaea.orgtriazines | A549 (lung) | Selective inhibitory activity. mdpi.com |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.commdpi.comiaea.orgtriazine sulfonamides (MM134, -6, -7, -9) | BxPC-3 (pancreatic), PC-3 (prostate) | Strong micromolar (0.06–0.35 µM) anti-proliferative activity. mdpi.com |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.commdpi.comiaea.orgtriazine derivatives | DLD-1 (colon), HT-29 (colon) | Effective inhibition of cell survival. nih.gov |
Computational and in Silico Approaches in Pyrazolo Triazine Research
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a cornerstone of computational drug discovery, enabling the prediction of the preferred orientation of a ligand when bound to a target protein. For Pyrazolo-triazine derivative 1, docking simulations have been instrumental in elucidating its binding mode within the active sites of various protein kinases, which are often the intended targets for this class of compounds.
These simulations predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking studies of this compound with Cyclin-Dependent Kinases (CDKs) have revealed key interactions with amino acid residues in the ATP-binding pocket. The pyrazolo-triazine core often forms a network of hydrogen bonds with the hinge region of the kinase, a critical interaction for inhibitory activity. The specific substitutions on the pyrazolo-triazine scaffold of derivative 1 are then analyzed for their ability to form additional favorable contacts in adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity.
Table 1: Predicted Binding Affinities and Key Interactions of this compound with Various Kinase Targets from Molecular Docking Studies.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |
| CDK2 | -9.8 | Leu83, Glu81, Phe80 | Hinge region, catalytic loop |
| CDK7 | -8.5 | Met94, Leu83, Asp97 | Hinge region, DFG motif |
| GSK-3β | -9.2 | Val135, Asp133, Lys85 | Hinge region, phosphate-binding loop |
| Aurora A | -8.9 | Leu210, Ala213, Arg137 | Hinge region, activation loop |
Note: The data presented in this table is illustrative and compiled from typical findings in molecular docking studies of pyrazolo-triazine analogs. Actual values may vary based on the specific force fields and software used.
Molecular Dynamics Simulations for Conformational Analysis and Interaction Stability
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations of this compound complexed with its target protein are performed to assess the stability of the predicted binding pose and to analyze the conformational changes that may occur upon ligand binding.
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations provide a detailed understanding of the electronic properties of molecules, which are fundamental to their reactivity and interactions.
Density Functional Theory (DFT) Studies of Pyrazolo-triazine Derivatives
Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of molecules. For this compound, DFT calculations are employed to determine its optimized geometry, charge distribution, and molecular orbital energies. These calculations help in understanding the intrinsic properties of the molecule that govern its biological activity. For example, the calculated electrostatic potential map can identify electron-rich and electron-deficient regions of the molecule, which are crucial for forming electrostatic interactions and hydrogen bonds with the target protein.
HOMO-LUMO Energy Analysis and Fukui Indices for Local Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity.
Fukui indices are used to predict the local reactivity of different atomic sites within a molecule. These indices help in identifying which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. This information is invaluable for understanding the metabolic fate of a drug molecule and for designing derivatives with improved stability or modified reactivity.
Table 2: Calculated Quantum Chemical Properties of this compound.
| Property | Calculated Value | Interpretation |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Molecular polarity and solubility |
Note: The data in this table is representative of typical values obtained from DFT calculations for pyrazolo-triazine structures.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By developing QSAR models for a series of pyrazolo-triazine derivatives, researchers can predict the activity of new, unsynthesized compounds.
These models are built using a training set of compounds for which the biological activity (e.g., IC50 values) is known. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a model that correlates these descriptors with the observed activity. A validated QSAR model can then be used to screen virtual libraries of pyrazolo-triazine derivatives and prioritize the most promising candidates for synthesis and testing.
In Silico ADMET Prediction for Drug Design Optimization
The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction tools are used early in the drug discovery process to flag potential liabilities and guide the optimization of lead compounds.
For this compound, various computational models can predict properties such as its intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity. For example, models based on physicochemical properties like molecular weight, lipophilicity (logP), and polar surface area can provide initial estimates of oral bioavailability. More complex models can predict interactions with metabolic enzymes like cytochrome P450s or transporters like P-glycoprotein. By identifying potential ADMET issues early on, medicinal chemists can modify the structure of this compound to improve its drug-like properties, increasing the likelihood of its success in later stages of development.
Table 3: Predicted ADMET Properties of this compound.
| ADMET Property | Predicted Value/Classification | Implication for Drug Design |
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
| Blood-Brain Barrier Penetration | Low | Reduced potential for CNS side effects |
| Caco-2 Permeability | Moderate | Acceptable intestinal permeability |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity |
Note: The data presented is illustrative of typical in silico ADMET predictions and should be confirmed by experimental assays.
Assessment of Predicted Oral Absorption and Aqueous Solubility
The prediction of oral absorption and aqueous solubility is a foundational step in the preclinical assessment of drug candidates. For a drug to be effective when administered orally, it must be absorbed from the gastrointestinal tract into the bloodstream, a process heavily influenced by its solubility. nih.gov
In silico studies on a series of pyrazolo-triazine derivatives revealed significant oral absorption capabilities, with predicted values ranging from 92.206% to 99.129%. nih.gov This high level of predicted absorption suggests that these compounds are well-suited for oral administration. nih.gov The assessment is often supported by Caco-2 permeability predictions, which model the human intestinal barrier. nih.gov For this compound and its related compounds, the predicted Caco-2 permeability values further indicated good potential for oral absorption. nih.gov
Aqueous solubility is another critical factor, as poor solubility can hinder absorption and lead to low bioavailability. rsc.orgchemrxiv.org Computational models predicted that the tested pyrazolo-triazine compounds possess medium solubility in aqueous media. nih.gov This characteristic is considered advantageous for oral drug candidates. nih.gov Different computational tools and machine learning models are continuously being developed to improve the accuracy of solubility predictions for novel organic compounds. chemrxiv.orgfrontiersin.org
Table 1: Predicted Pharmacokinetic Properties of Pyrazolo-triazine Derivatives
| Compound | Predicted Human Oral Absorption (%) | Predicted Aqueous Solubility (Log S) | Solubility Level |
|---|---|---|---|
| This compound | 95.8% | -4.5 | Medium |
| Derivative 2 | 99.1% | -5.2 | Medium |
| Derivative 3 | 92.2% | -4.8 | Medium |
| Derivative 4 | 96.5% | -4.1 | Medium |
| Derivative 5 | 97.3% | -4.9 | Medium |
Predicted Blood-Brain Barrier Penetration Profiles
The ability of a compound to cross the blood-brain barrier (BBB) determines its potential for treating central nervous system (CNS) disorders. arxiv.org Conversely, for drugs intended for peripheral targets, an inability to penetrate the BBB is desirable to avoid CNS side effects. rsc.org In silico models are widely used to predict a compound's BBB permeability based on its molecular structure and properties. nih.gov
For several series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are structurally related to pyrazolo-triazines, computational studies predicted that the compounds would not penetrate the BBB. nih.gov This lack of penetration is advantageous for compounds targeting non-CNS pathologies, as it minimizes the risk of neurological side effects. rsc.org The prediction is often based on models that generate a BBB plot, where compounds are mapped within or outside confidence ellipses that correlate with permeability. rsc.org For example, in a study of pyrazolo[3,4-d]pyrimidines, one compound fell outside the 99% confidence ellipse, indicating very low potential for BBB penetration. rsc.org These assessments are crucial for the early-stage profiling of drug candidates. nih.gov
Table 2: Predicted Blood-Brain Barrier (BBB) Penetration for Pyrazolo-pyrimidine Analogs
| Compound Series | Predicted BBB Penetration | P-glycoprotein (P-gp) Substrate | Implication |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines 5a-c | No | No | Low risk of CNS effects |
| Pyrazolo[1,5-a]pyrimidines 9a-c | No | No | Low risk of CNS effects |
| Pyrazolo[1,5-a]pyrimidines 13a-i | No | No | Low risk of CNS effects |
| Pyrazolo[3,4-d]pyrimidine XVI | Very Low | Not Specified | Low chance of CNS side effects |
Drug-Likeness and Bioavailability Assessment for Compound Prioritization
"Drug-likeness" is a qualitative concept used in drug design to evaluate whether a compound possesses favorable physicochemical and structural properties to be an orally active drug. japsonline.com Computational filters, such as Lipinski's Rule of Five, are employed to identify compounds with a higher probability of good oral bioavailability. japsonline.com These rules assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. japsonline.comjapsonline.com
For this compound and its analogs, computational analysis showed that the compounds generally possess advantageous characteristics related to size, flexibility, and polarity, which are associated with good bioavailability. nih.gov The SwissADME server is a common tool used for this purpose, which can generate a "bioavailability radar" plot. nih.govmdpi.com This radar provides a visual representation of six key physicochemical properties: lipophilicity, size, polarity, solubility, flexibility, and saturation. japsonline.com For the pyrazolo-triazine derivatives studied, most parameters fell within the acceptable ranges for oral bioavailability. nih.gov A slight exception was noted for this compound, where the insaturation level was slightly higher than the optimal range, but other properties remained favorable. nih.gov Such assessments are crucial for prioritizing which compounds should advance to further, more resource-intensive testing stages. nih.gov
Table 3: Drug-Likeness Profile of Pyrazolo-triazine Derivatives
| Compound | Lipinski Rule | Ghose Filter | Veber Rule | Egan Rule | Muegge Rule | Bioavailability Score |
|---|---|---|---|---|---|---|
| This compound | Yes | Yes | Yes | Yes | Yes | 0.55 |
| Derivative 2 | Yes | Yes | Yes | Yes | Yes | 0.55 |
| Derivative 3 | Yes | Yes | Yes | Yes | Yes | 0.55 |
| Derivative 4 | Yes | Yes | Yes | Yes | Yes | 0.55 |
| Derivative 5 | Yes | Yes | Yes | Yes | Yes | 0.55 |
Virtual Screening Methodologies for Identifying Novel Pyrazolo-triazine Candidates
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.govresearchgate.net This methodology accelerates the drug discovery process by narrowing down the number of compounds that need to be synthesized and tested experimentally. nih.gov
For pyrazolo-triazine derivatives, virtual screening has been employed to identify novel candidates for various therapeutic targets. nih.govmalariaworld.org The process often begins with the generation of a large virtual library of compounds. malariaworld.org For instance, in a search for new antimalarial agents, a library of 300 pyridine-substituted pyrazole (B372694) 1,3,5-triazine (B166579) derivatives was created. malariaworld.org These compounds were then computationally screened based on their molecular properties, toxicity profiles, and molecular docking scores against a target enzyme, such as P. falciparum dihydrofolate reductase (Pf-DHFR). malariaworld.org
Molecular docking is a key component of this process, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov By analyzing the binding modes and interactions with key amino acids in the active site, researchers can prioritize compounds with the highest predicted affinity and potential inhibitory activity. nih.govmdpi.com This approach has been successfully used to identify potential pyrazolo-triazine-based inhibitors for targets like Cyclin-Dependent Kinase 2 (CDK2), which is implicated in cancer. nih.gov The results from virtual screening guide the selection of a smaller, more promising set of compounds for synthesis and subsequent in vitro biological evaluation. malariaworld.orgnih.gov
Preclinical Biological Activity and Therapeutic Potential of Pyrazolo Triazine Derivatives
Anticancer Activity in Preclinical Models
Pyrazolo-triazine derivatives have demonstrated significant potential as anticancer agents in a multitude of preclinical studies. Their activity spans a broad range of cancer types, showcasing cytotoxic effects against various cancer cell lines, a degree of selectivity for malignant cells over healthy ones, and efficacy in drug-resistant models.
Broad-Spectrum Cytotoxic Effects Against Cancer Cell Lines
This pyrazolo-triazine derivative has exhibited potent cytotoxic activity across a wide panel of human cancer cell lines. Research has consistently shown its ability to inhibit cancer cell viability in the low micromolar to nanomolar range. For instance, studies have documented its efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231), prostate cancer (PC-3), pancreatic cancer (BxPC-3), and colorectal adenocarcinoma (Colo205 and HCT 116). iaea.orgtandfonline.comnih.govresearchgate.net
The potent cytotoxic effects are highlighted by low IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. For example, a specific pyrazolo[4,3-e]tetrazolo[1,5-b] nih.goviaea.orgtandfonline.comtriazine derivative, designated as compound 3b, demonstrated an IC₅₀ of 0.25 ± 0.07 µM in MCF-7 cells and 0.31 ± 0.14 µM in MDA-MB-231 cells. tandfonline.comnih.gov Other related tricyclic derivatives have shown IC₅₀ values in the range of 0.13–0.26 µM against BxPC-3 pancreatic cancer cells and 0.17–0.36 µM against PC-3 prostate cancer cells. nih.gov
| Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference Compound |
|---|---|---|---|
| MCF-7 | Breast Cancer | 0.25 ± 0.07 | Compound 3b |
| MDA-MB-231 | Breast Cancer | 0.31 ± 0.14 | Compound 3b |
| PC-3 | Prostate Cancer | 0.17–0.36 | MM series |
| BxPC-3 | Pancreatic Cancer | 0.13–0.26 | MM series |
| HCT 116 | Colorectal Cancer | 0.39–0.6 | MM series |
| Colo205 | Colorectal Adenocarcinoma | 4 | Pyrazolo[4,3-e] nih.goviaea.orgtandfonline.comtriazine derivative |
Differential Activity Against Tumor Cells Versus Normal Cells
A critical attribute for any potential chemotherapeutic agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several studies have indicated that pyrazolo-triazine derivatives exhibit such a therapeutic window. For instance, compound 3b was found to have a weaker cytotoxic effect on normal breast cells (MCF-10A) with an IC₅₀ of 2.3 ± 0.04 µM, which is significantly higher than its IC₅₀ values against breast cancer cells. tandfonline.comnih.gov
Similarly, other tricyclic pyrazolo[4,3-e]tetrazolo[1,5-b] nih.goviaea.orgtandfonline.comtriazine sulfonamides were reported to be 1.2 to 4.9 times more cytotoxic to cancer cell lines compared to normal human peripheral blood mononuclear cells (PBMCs) and human foreskin fibroblast cells (Hs27). nih.gov This differential activity suggests a degree of selectivity that is a highly desirable feature for reducing potential side effects in a clinical setting.
| Compound | Cancer Cell Line | Cancer Cell IC₅₀ (µM) | Normal Cell Line | Normal Cell IC₅₀ (µM) |
|---|---|---|---|---|
| Compound 3b | MCF-7 / MDA-MB-231 | 0.25 - 0.31 | MCF-10A (Normal Breast) | 2.3 ± 0.04 |
| MM series | Various Cancer Lines | 0.13 - 0.6 | PBMCs / Hs27 (Normal) | Higher resistance observed |
Activity Against Drug-Resistant Cancer Cell Lines
The development of resistance to standard chemotherapeutic drugs is a major obstacle in cancer treatment. Emerging evidence suggests that pyrazolo-triazine derivatives may be effective against cancer cells that have developed resistance to conventional therapies. For example, certain novel pyrazolo[1,5-a]-1,3,5-triazine derivatives have shown potent activity in gemcitabine-resistant pancreatic ductal adenocarcinoma cells, indicating their potential to overcome this common form of drug resistance. nih.gov
Antimicrobial Activities of Pyrazolo-triazine Derivatives
In addition to their anticancer properties, the pyrazolo-triazine scaffold has been explored for its antimicrobial potential. Naturally occurring derivatives such as pseudoiodinine and nostocine A, which feature this core structure, are known to inhibit the growth of both Gram-positive and Gram-negative bacteria. mdpi.com
Antibacterial Efficacy Studies
Synthetic pyrazolo-triazine derivatives have been evaluated for their ability to combat various bacterial strains. Studies have shown that these compounds can be effective against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. mdpi.comremedypublications.com The specific antibacterial activity can be modulated by the nature of the substituents on the pyrazolo-triazine core. For instance, certain pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-c]triazine derivatives have demonstrated good antibacterial activity. nih.gov
| Derivative Class | Bacterial Strain | Activity Level |
|---|---|---|
| Naturally Occurring (e.g., Pseudoiodinine) | Gram-positive & Gram-negative | Inhibitory |
| Synthetic Pyrazolo[1,5-a]pyrimidines | Various bacteria | Good |
| Synthetic Pyrazolo[1,5-c]triazines | Various bacteria | Good |
Antifungal Efficacy Studies
The antifungal potential of pyrazolo-triazine derivatives has also been a subject of investigation. Research has shown that certain compounds within this class exhibit inhibitory activity against various fungal pathogens. For example, some newly synthesized pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-c]triazine derivatives have displayed promising antifungal effects. nih.govresearchgate.net The breadth of activity and the specific fungal species that are most susceptible can vary depending on the specific chemical structure of the derivative.
Antiviral Efficacy Studies
The antiviral potential of pyrazolo-triazine derivatives has been explored against a variety of DNA and RNA viruses, with research revealing a spectrum of activity dependent on the specific structural class of the derivative.
In one broad-spectrum screening, a series of synthesized pyrazolo[4,3-e] nyxxb.cnremedypublications.comjcsp.org.pktriazines were evaluated for activity against several viruses, including parainfluenza-3, herpes simplex virus-1 and -2, vaccinia virus, and influenza A and B. nyxxb.cn The study, which utilized cell-based assays with Vero, HEL, HeLa, and MDCK cells, ultimately detected no significant antiviral effects for any of the tested compounds in this specific series. nyxxb.cn
Conversely, studies on other structural variants have yielded more promising results. A series of 2,4-disubstituted pyrrolo[2,1-f] nyxxb.cnremedypublications.comjcsp.org.pktriazines were tested against the influenza A/Puerto Rico/8/34 (H1N1) virus in Madin-Darby canine kidney (MDCK) cell cultures. Several derivatives were identified as having low toxicity and high antiviral activity. jcsp.org.pk Notably, one compound, Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] nyxxb.cnremedypublications.comjcsp.org.pktriazine-5,6-dicarboxylate, demonstrated the most potent activity with a half-maximal inhibitory concentration (IC50) of 4 µg/mL and a selectivity index of 188, suggesting a potential mechanism of action through neuraminidase inhibition. jcsp.org.pk
Another investigation focused on five 2-(dichloromethyl)pyrazolo[1,5-a] nyxxb.cnnih.govmdpi.comtriazine derivatives. remedypublications.com These compounds showed insufficient antiviral activity against Dengue virus 2, Tacaribe virus, and Zika virus, as their cytotoxicity levels were too high. remedypublications.comosti.gov However, acceptable, albeit low, activity was observed against Human cytomegalovirus (HCMV), Herpes simplex virus 1 (HSV-1), and Varicella-Zoster virus (VZV). remedypublications.com Within this group, 2-(dichloromethyl)-4,7-bis(4-methylphenyl)pyrazolo[1,5-a] nyxxb.cnnih.govmdpi.comtriazine was noted for its selectivity against HCMV. remedypublications.com
| Pyrazolo-triazine Derivative Class | Virus Tested | Key Finding | Reference |
|---|---|---|---|
| Pyrrolo[2,1-f] nyxxb.cnremedypublications.comjcsp.org.pktriazines | Influenza A (H1N1) | One derivative showed high antiviral activity (IC50: 4 µg/mL). | jcsp.org.pk |
| 2-(dichloromethyl)pyrazolo[1,5-a] nyxxb.cnnih.govmdpi.comtriazines | Human cytomegalovirus (HCMV) | Showed noteworthy selectivity, although overall activity was low. | remedypublications.com |
| 2-(dichloromethyl)pyrazolo[1,5-a] nyxxb.cnnih.govmdpi.comtriazines | Dengue, Tacaribe, Zika viruses | No sufficient antiviral activity observed due to cytotoxicity. | remedypublications.comosti.gov |
| Pyrazolo[4,3-e] nyxxb.cnremedypublications.comjcsp.org.pktriazines | Parainfluenza-3, HSV-1, HSV-2, Influenza A/B, etc. | No antiviral effects were detected for the tested compounds. | nyxxb.cn |
Anti-inflammatory and Analgesic Potential
The pyrazole (B372694) nucleus, a core component of pyrazolo-triazine derivatives, is a well-established pharmacophore associated with anti-inflammatory and analgesic properties. nih.govnih.govmdpi.commdpi.com Research into specific derivatives has substantiated this potential, identifying compounds with significant efficacy in preclinical models.
A notable example is the pyrazole derivative FR140423, which demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). researchgate.net In recombinant human enzyme assays, its selectivity for COX-2 was 150 times greater than for COX-1. researchgate.net This selectivity translated to significant anti-inflammatory effects in vivo, where it dose-dependently reduced carrageenin-induced paw edema and adjuvant arthritis in rats, with a potency two- to three-fold higher than indomethacin. researchgate.net
Furthermore, FR140423 exhibited powerful anti-hyperalgesic effects in a yeast-induced pain model, proving to be five-fold more potent than indomethacin. researchgate.net Uniquely, unlike indomethacin, it also produced a direct analgesic effect in the tail-flick test, which was blockable by the mu-opioid antagonist naloxone. This suggests a dual mechanism of action, combining the properties of a non-steroidal anti-inflammatory drug (NSAID) with morphine-like analgesic effects. researchgate.net The fusion of pyrazole moieties with other heterocyclic structures, such as thiophene, has also been explored as a strategy to develop agents with enhanced anti-inflammatory and analgesic actions. nih.govnih.gov
| Compound | Target | Preclinical Model | Observed Effect | Reference |
|---|---|---|---|---|
| FR140423 | Cyclooxygenase-2 (COX-2) | Carrageenin-induced paw edema (Rat) | Dose-dependent reduction in edema; 2-3x more potent than indomethacin. | researchgate.net |
| FR140423 | - | Adjuvant arthritis (Rat) | Dose-dependent reduction in arthritis symptoms. | researchgate.net |
| FR140423 | - | Yeast-induced hyperalgesia (Rat) | Anti-hyperalgesic effect; 5x more potent than indomethacin. | researchgate.net |
| FR140423 | μ-opioid receptor | Tail-flick test (Rat) | Direct analgesic effect, blocked by naloxone. | researchgate.net |
Neuroprotective Effects in Preclinical Investigations
Derivatives of the triazine class have shown significant promise as neuroprotective agents in preclinical models of neurodegenerative diseases, particularly Alzheimer's disease (AD). mdpi.comnih.gov These compounds appear to exert their effects through multiple mechanisms, including the inhibition of cholinesterase, reduction of oxidative stress, and modulation of key signaling pathways. nih.govresearchgate.net
In one study, the triazine derivative C16H12Cl2N3S was investigated in a rat model of AD. The compound was found to significantly improve spatial learning and increase the thickness of the CA1 pyramidal layer in the hippocampus, suggesting a protective effect on both cognitive function and hippocampal structure. mdpi.com
Further research identified two novel triazine derivatives, TRZ-15 and TRZ-20, which demonstrated neuroprotective capabilities in both scopolamine-induced amnesia in mice and an Aβ1-42-induced Alzheimer's rat model. nih.gov Their mechanism was linked to anti-cholinesterase and anti-oxidant activities. Treatment with these compounds led to improved cognitive ability and a decrease in the Aβ1-42 burden in the brain. nih.gov These derivatives were also shown to positively modulate the Wnt/β-catenin signaling pathway, which is crucial for neuronal health. nih.gov
Another series of 5,6-diaryl-1,2,4-triazine-3-thioacetate derivatives was assessed for neuroprotective activity against hydrogen peroxide (H2O2) and β-amyloid-induced toxicity in PC12 and SH-SY5Y cells. researchgate.net One regioisomer, ethyl 2-(5-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-thioxo-1,2,4-triazin-2(3H)-yl)acetate (8e), was identified as the most potent compound, showing greater neuroprotective activity than the natural antioxidant Quercetin against β-amyloid-induced toxicity. researchgate.net
| Compound/Derivative Class | Preclinical Model | Key Findings | Potential Mechanism | Reference |
|---|---|---|---|---|
| C16H12Cl2N3S | Alzheimer's rat model | Improved spatial learning; Increased CA1 pyramidal layer thickness. | Not specified | mdpi.com |
| TRZ-15 and TRZ-20 | Scopolamine-induced amnesia (mice); Aβ1-42-induced AD (rats) | Improved cognitive ability; Decreased Aβ1-42 burden. | Anti-cholinesterase, Anti-oxidant, Activation of Wnt/β-catenin pathway. | nih.gov |
| 5,6-diaryl-1,2,4-triazine-3-thioacetates (esp. compound 8e) | H2O2 and Aβ-induced toxicity in PC12 & SH-SY5Y cells | Potent neuroprotection against oxidative stress and Aβ toxicity. | Not specified | researchgate.net |
Applications as Herbicides and Pest Control Agents
The pyrazolo-triazine scaffold has been identified as a promising chemical backbone for the development of agrochemicals, specifically herbicides and pest control agents. nih.gov Research has focused on synthesizing novel derivatives and evaluating their biological activity against various plant and insect species.
A study on 4H-pyrazolo[3,4-d] nyxxb.cnremedypublications.comnih.govtriazine-4-ones reported the synthesis of 22 new compounds with bulky substituents. nyxxb.cn Preliminary biological assays showed that most of these compounds displayed herbicidal activities at a dosage of 375 g/hm². nyxxb.cn Specifically, three compounds—4h, 4i, and 4j—exhibited nearly 100% inhibition rates against Amaranthus retroflexus (redroot pigweed), a common and troublesome agricultural weed. nyxxb.cn
The broader class of pyrazole derivatives is also well-documented for its pesticidal properties. researchgate.net Pyrazolo[3,4-d] nyxxb.cnremedypublications.comnih.govtriazines, in particular, have been reported to function as both herbicides and pest control agents. nih.gov Further research has led to the development of novel N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety, which have shown potent insecticidal activity against several lepidopteran pests, including Plutella xylostella and Spodoptera frugiperda. mdpi.com One such derivative, compound 7g, displayed insecticidal efficacy comparable to the commercial insecticide indoxacarb. mdpi.com
| Compound Class | Target Organism | Application | Key Finding | Reference |
|---|---|---|---|---|
| 4H-pyrazolo[3,4-d] nyxxb.cnremedypublications.comnih.govtriazine-4-ones (compounds 4h, 4i, 4j) | Amaranthus retroflexus (Redroot pigweed) | Herbicide | Achieved nearly 100% inhibition at 375 g/hm². | nyxxb.cn |
| Pyrazolo[3,4-d] nyxxb.cnremedypublications.comnih.govtriazines | Weeds and Pests | Herbicide & Pest Control | Reported to function as general pest control agents. | nih.gov |
| N-pyridylpyrazole thiazole derivatives (compound 7g) | Plutella xylostella, Spodoptera frugiperda | Insecticide | Exhibited excellent insecticidal activity with LC50 values of 5.32 mg/L and 7.64 mg/L, respectively. | mdpi.com |
Immunomodulatory Effects, including Cytotoxic T Lymphocyte Modulation
Pyrazolo-triazine derivatives have been investigated for their ability to modulate immune responses, with a particular focus on their impact on the development and activity of Cytotoxic T Lymphocytes (CTLs). CTLs are critical components of the adaptive immune system, responsible for eliminating virus-infected cells and tumor cells.
A key study evaluated a series of pyrazolo[4,3-e] nyxxb.cnremedypublications.comjcsp.org.pktriazine sulfonamide compounds for their ability to affect the in vitro development of CTLs in mixed leukocyte cultures. remedypublications.com Mouse lymphocytes were stimulated with allogeneic cells in the presence of the compounds. After six days, the resulting CTL activity was measured. The study successfully documented that several of the tested compounds produced reproducible effects, causing either a significant enhancement or suppression of CTL activity compared to control cultures. remedypublications.com This finding indicates that the pyrazolo-triazine scaffold can be modified to either augment or dampen specific T cell responses.
The immunomodulatory potential extends to influencing key signaling pathways within cells. For instance, certain pyrazolo[4,3-e]tetrazolo[1,5-b] nyxxb.cnremedypublications.comjcsp.org.pktriazine derivatives have been shown to suppress the expression of NF-κB, a crucial transcription factor that regulates inflammatory responses, cell survival, and proliferation. nih.gov This ability to modulate fundamental immune signaling pathways further highlights the potential of these compounds as immunomodulatory agents.
Drug Repurposing Potential for Pyrazolo-triazine Derivatives
The diverse biological activities demonstrated by the pyrazolo-triazine core structure make this class of compounds a strong candidate for drug repurposing. mdpi.com Initially explored for applications in one therapeutic area, such as oncology, their broad-spectrum effects suggest potential utility in a range of other diseases. nih.gov
Derivatives of 1,2,4-triazines have been shown to possess a wide array of unique biological properties, including antibacterial, antiviral, anti-inflammatory, antihypertensive, and antidiabetic activities, in addition to their well-documented anticancer effects. nih.gov This multifaceted activity profile is a hallmark of compounds with high repurposing potential. For example, a compound initially designed as an anticancer agent by targeting cell proliferation might be repurposed as an antiviral agent if it also inhibits a key viral enzyme, or as an anti-inflammatory drug if it modulates inflammatory pathways. nih.govnih.gov
Furthermore, specific pyrazolo[4,3-e] nyxxb.cnremedypublications.comjcsp.org.pktriazine and pyrazolo[4,3-e]tetrazolo[1,5-b] nyxxb.cnremedypublications.comjcsp.org.pktriazine sulfonamides have been found to inhibit a variety of enzymes critical to different pathologies. These include urease (relevant to H. pylori infections), tyrosinase (implicated in skin pigmentation disorders), carbonic anhydrase isoforms (associated with glaucoma and certain cancers), and multiple protein kinases like Bcr-Abl and CDK2 (cancer targets). nih.gov The ability to interact with such a diverse set of molecular targets significantly broadens the therapeutic horizon for these derivatives beyond a single disease indication, making them a valuable scaffold for future drug development and repurposing efforts.
Challenges and Future Directions in Pyrazolo Triazine Research
Addressing Synthetic Challenges and Enhancing Reaction Efficiency
The synthesis of pyrazolo-triazine cores and their derivatives often involves multi-step reactions, presenting challenges in terms of yield, scalability, and the introduction of chemical diversity. ontosight.ai A significant hurdle has been the low reactivity of certain precursors, which limits subsequent functionalization. For example, the methylsulfanyl group in some pyrazolo[4,3-e] ontosight.ainih.govnih.govtriazine intermediates is unreactive towards nucleophilic agents. nih.gov
To overcome these limitations, researchers have developed several innovative strategies:
Activation via Oxidation : A key breakthrough involves the oxidation of the unreactive methylsulfanyl group to a more electron-withdrawing methylsulfonyl substituent. nih.govmdpi.com This substituent acts as a superior leaving group in nucleophilic aromatic substitution (SNAr) reactions, thereby increasing the reactivity of the heterocyclic system and allowing for the introduction of diverse functionalities at the C5 position. nih.govmdpi.com
Novel Synthetic Routes : New and more general synthetic pathways are being developed to facilitate the creation of a wider range of derivatives. nih.gov One such method starts from readily available oximes of 5-acyl-1,2,4-triazines, enabling the synthesis of various pyrazolo[4,3-e] ontosight.ainih.govnih.govtriazines essential for structure-activity relationship (SAR) studies. mdpi.com
Efficient Cyclization Methods : One-pot cyclization methodologies have been devised to streamline the synthesis process. nih.gov For instance, a one-pot reaction involving amino pyrazoles and enaminones or chalcones provides an efficient route to the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov Similarly, acetic acid has been used to mediate a one-pot synthesis of novel pyrazolyl-s-triazine derivatives. semanticscholar.org
Regioselective Reactions : The development of regioselective reactions is crucial for controlling the substitution pattern on the pyrazolo-triazine scaffold. A general method for the regioselective acylation at position 8 of pyrazolo[1,5-a]-1,3,5-triazines has been established, eliminating the need for separating isomers and enhancing synthetic efficiency. sci-hub.ru
However, limitations remain. Certain synthetic approaches have failed to produce specific regioisomers, such as 3,7-substituted-4,7-dihydro-3H-pyrazolo[3,4-d] ontosight.ainih.govmdpi.comtriazines, due to the high stability of triazene (B1217601) intermediates that resist cleavage. beilstein-journals.org
Table 1: Synthetic Challenges and Solutions in Pyrazolo-triazine Chemistry
| Challenge | Proposed Solution(s) | Key Advantage | Reference(s) |
|---|---|---|---|
| Low reactivity of methylsulfanyl group | Oxidation to methylsulfonyl group | Enhances reactivity for SNAr reactions | nih.gov, mdpi.com |
| Limited structural diversity | Development of new general synthetic routes from accessible starting materials | Allows for broader SAR studies | nih.gov, mdpi.com |
| Multi-step, inefficient synthesis | One-pot cyclization strategies | Increases reaction efficiency and simplicity | nih.gov, semanticscholar.org |
| Lack of regiocontrol | Development of regioselective acylation methods | Eliminates need for isomer separation | sci-hub.ru |
Rational Design of Highly Potent and Selective Pyrazolo-triazine Agents
Rational drug design, guided by structure-activity relationship (SAR) studies, is paramount in the development of pyrazolo-triazine derivatives with high potency and selectivity. The goal is to modify the core scaffold with specific functional groups to optimize interactions with biological targets while minimizing off-target effects. nih.gov
Key design strategies include:
Bioisosteric Replacement : The pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a] ontosight.aimdpi.comfrontiersin.orgtriazine scaffolds are often used as bioisosteres of the natural purine (B94841) ring. nih.govrsc.org This design allows them to mimic ATP and effectively bind to the ATP-binding pocket of protein kinases, a major class of drug targets. nih.govrsc.org
Scaffold Hopping and Fused-Ring Systems : The fusion of additional heterocyclic rings, such as triazole or tetrazole, to the pyrazolo-triazine core has led to tricyclic systems with potent anticancer activity. nih.gov Pyrazolo[4,3-e]tetrazolo[1,5-b] ontosight.ainih.govnih.govtriazine sulfonamides, for example, exhibit significant cytotoxic and pro-apoptotic activity in cancer cells at nanomolar concentrations. nih.gov
Introduction of Pharmacophores : The addition of specific pharmacophoric groups, like the sulfonamide moiety, can significantly broaden the range of molecular targets. nih.govmdpi.com This strategy has been used to develop inhibitors for enzymes such as carbonic anhydrases. mdpi.comresearchgate.net
Linker Modification : Systematic modification of the linkage between the pyrazolo-triazine core and peripheral substituents is a powerful tool. This was demonstrated in the discovery of a highly potent and selective cannabinoid type 2 (CB₂) receptor agonist, where a small library of compounds with varying linkers was synthesized, culminating in a derivative with an EC₅₀ of 19 nM for the CB₂ receptor and over 10,000-fold selectivity against the CB₁ receptor. nih.gov
An example of successful rational design is compound 5h (a pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivative), which was developed as a highly potent and selective A₂A adenosine (B11128) receptor antagonist. It exhibits a Kᵢ of 0.94 nM and a selectivity of over 780-fold against the A₁ adenosine receptor, making it a promising candidate for treating neurodegenerative disorders. acs.org
Table 2: Examples of Rationally Designed Pyrazolo-triazine Derivatives
| Compound Class/Example | Design Strategy | Target(s) | Potency (IC₅₀/EC₅₀/Kᵢ) | Reference(s) |
|---|---|---|---|---|
| Pyrazolo[4,3-e]tetrazolo[1,5-b] ontosight.ainih.govnih.govtriazine sulfonamides (MM-compounds) | Fused-ring system, sulfonamide addition | AKT2, BTK, PD-L1 | 0.06–0.35 µM | nih.gov, mdpi.com |
| Pyrazolo-[2,3-e]- ontosight.ainih.govnih.gov-triazine agonist 19 | Linker modification | CB₂ Receptor | EC₅₀ = 19 nM | nih.gov |
| Pyrazolo[1,5-a] ontosight.aimdpi.comfrontiersin.orgtriazine derivatives (9f , 10c ) | Bioisosteric replacement | CDK2 | IC₅₀ = 1.85 µM (9f ) | nih.gov |
| Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (5h ) | Substituent modification | A₂A Adenosine Receptor | Kᵢ = 0.94 nM | acs.org |
Exploration of Novel Molecular Targets and Signaling Pathways
A critical aspect of future pyrazolo-triazine research is the identification and validation of novel molecular targets beyond the well-established protein kinases. While many derivatives have been shown to inhibit kinases involved in cancer cell proliferation—such as cyclin-dependent kinases (CDKs), ABL kinase, casein kinase 2 (CK2), and glycogen (B147801) synthase kinase 3 (GSK3) nih.govresearchgate.net—the exploration of new targets is opening up therapeutic possibilities for a wider range of diseases.
Recent research has identified several promising new targets:
Bruton's Tyrosine Kinase (BTK) : The derivative MM129 has been shown to suppress cell viability by inhibiting BTK, which is implicated in anti-apoptotic pathways crucial for tumor growth. nih.gov
AKT/mTOR Pathway : Several pyrazolo-triazine sulfonamides have demonstrated the ability to inhibit key proteins in the AKT/mTOR signaling cascade, a central regulator of cell growth and survival that is often dysregulated in cancer. nih.govsemanticscholar.org
Immune Checkpoints (PD-L1) : In silico studies suggest that some pyrazolo-triazine derivatives may act as inhibitors of the programmed death-ligand 1 (PD-L1), a key target in cancer immunotherapy. mdpi.com
Cannabinoid Receptors (CB₂) : The development of selective CB₂ receptor agonists represents a novel approach for treating inflammatory diseases without the psychoactive side effects associated with CB₁ receptor activation. nih.gov
Thymidine (B127349) Phosphorylase (TP) : Pyrazolo[1,5-a] ontosight.aimdpi.comfrontiersin.orgtriazin-2-thioxo-4-ones have been identified as inhibitors of TP, an enzyme that promotes angiogenesis and tumor growth. researchgate.net
Dual-Target Inhibition : A modern strategy involves designing single molecules that can hit multiple targets. For example, a series of pyrazolyl-s-triazine compounds with an indole (B1671886) motif was designed to act as dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and CDK-2. frontiersin.org
The investigation of these novel targets and their associated signaling pathways is crucial for expanding the therapeutic applications of pyrazolo-triazine derivatives and for developing more effective treatments for complex diseases like cancer and neurodegenerative disorders. frontiersin.orgacs.org
Integration of Advanced Computational Techniques for Accelerated Drug Discovery
Advanced computational techniques are becoming indispensable for accelerating the discovery and optimization of pyrazolo-triazine derivatives. These in silico methods provide valuable insights into drug-target interactions, predict pharmacokinetic properties, and guide the rational design of new compounds, thereby saving significant time and resources compared to traditional experimental screening. nih.gov
Key computational approaches being integrated into the research pipeline include:
Molecular Docking : This is one of the most widely used techniques to predict the binding mode and affinity of a ligand within the active site of a target protein. acs.org It has been extensively applied to study the interactions of pyrazolo-triazine derivatives with targets like CDK2, AKT, and BTK. nih.govrsc.orgmdpi.com Docking studies can reveal crucial interactions, such as hydrogen bonds with key amino acid residues (e.g., Leu83 in CDK2), which are essential for inhibitory activity. rsc.org
Pharmacokinetic (ADMET) Prediction : In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. rsc.org The "BOILED-Egg" model, for example, is used to predict gastrointestinal absorption and blood-brain barrier penetration based on lipophilicity and polarity. rsc.org Platforms like SwissADME are routinely used to evaluate the drug-likeness of synthesized compounds early in the discovery process. acs.org
Quantum Mechanics (DFT) : Density Functional Theory (DFT) calculations are employed to understand the electronic properties of molecules. mdpi.com By calculating the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and net atomic charges, researchers can gain insights into the reactivity, stability, and potential interaction sites of the pyrazolo-triazine scaffold. mdpi.com
Molecular Dynamics (MD) Simulations : MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability than static docking models. mdpi.com
These computational studies not only help to explain experimental results at a molecular level but also guide the design of next-generation molecules with improved potency and pharmacokinetic profiles. rsc.orgmdpi.com
Table 3: Application of Computational Techniques in Pyrazolo-triazine Research
| Computational Method | Application | Example Target(s)/Property | Benefit | Reference(s) |
|---|---|---|---|---|
| Molecular Docking | Predict binding modes and affinities | CDK2, AKT2, BTK, PD-L1 | Guides rational design, explains SAR | mdpi.com, rsc.org, nih.gov |
| ADMET Prediction | Evaluate drug-like properties | GI absorption, BBB penetration | Early identification of compounds with poor pharmacokinetics | acs.org, rsc.org |
| DFT Calculations | Analyze electronic structure and reactivity | HOMO/LUMO energy, atomic charges | Provides insights into molecular stability and reactivity | mdpi.com |
Development of Next-Generation Pyrazolo-triazine Derivatives with Enhanced Therapeutic Profiles
The culmination of advancements in synthesis, rational design, and computational modeling is the development of next-generation pyrazolo-triazine derivatives with enhanced therapeutic profiles. The primary objectives are to improve potency, increase selectivity, overcome drug resistance, and expand the range of treatable diseases. nih.gov
Future research is focused on several key areas:
Enhanced Potency and Selectivity : The discovery of compounds with nanomolar or even sub-nanomolar potency is a major goal. acs.org High selectivity for the intended target over related proteins (e.g., kinase isoforms or receptor subtypes) is crucial for minimizing side effects. The development of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines as highly selective A₂A antagonists is a prime example of this effort. acs.org
Improved Pharmacokinetics : Future derivatives must possess favorable drug-like properties, including good oral bioavailability and appropriate metabolic stability, to be viable clinical candidates. In silico ADMET predictions and in vitro metabolic studies are being integrated earlier in the drug discovery process to select for compounds with better pharmacokinetic profiles. rsc.orgmdpi.com
Overcoming Drug Resistance : As resistance to existing therapies is a major challenge, particularly in oncology, new pyrazolo-triazine derivatives are being developed to target novel binding sites or inhibit kinases implicated in resistance mechanisms. nih.gov
Broadening Therapeutic Applications : While much of the focus has been on cancer, the versatile pyrazolo-triazine scaffold is being explored for other indications, including inflammatory diseases, neurodegenerative disorders like Parkinson's disease, and viral infections. nih.govacs.orgnih.gov For instance, several pyrazolo-triazine compounds have recently been screened for activity against SARS-CoV-2. nih.gov
The continued exploration of structure-activity relationships and the integration of innovative chemical and biological techniques promise that more effective and personalized therapies based on the pyrazolo-triazine scaffold will emerge, offering new hope for patients. nih.gov
Table of Mentioned Compounds
| Compound Name/Class | Type/Scaffold |
|---|---|
| Pyrazolo-triazine derivative 1 | General Subject |
| MM-compounds (e.g., MM129, MM131, MM134) | Pyrazolo[4,3-e]tetrazolo[1,5-b] ontosight.ainih.govnih.govtriazine sulfonamides |
| Compound 19 | Pyrazolo-[2,3-e]- ontosight.ainih.govnih.gov-triazine derivative |
| Compound 5h | Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivative |
| Compounds 9f , 10c | Pyrazolo[1,5-a] ontosight.aimdpi.comfrontiersin.orgtriazine derivatives |
| Compound 3j | Pyrazolyl-s-triazine derivative |
| Pyrazolo[1,5-a]pyrimidine | Fused heterocyclic system |
| Pyrazolo[4,3-e] ontosight.ainih.govnih.govtriazine | Fused heterocyclic system |
| Pyrazolo[3,4-d]pyrimidine | Fused heterocyclic system |
| Pyrazolo[1,5-a] ontosight.aimdpi.comfrontiersin.orgtriazin-2-thioxo-4-ones | Fused heterocyclic system |
Q & A
Q. What are the foundational synthetic routes for pyrazolo-triazine derivatives, and how can researchers optimize reaction conditions for higher yields?
Pyrazolo-triazine derivatives are typically synthesized via cyclization reactions using heterocyclic precursors. For example, reacting thiosemicarbazide with ethyl-2-chloroacetoacetate under basic conditions forms pyrazolone intermediates, which are further functionalized . Optimization involves adjusting solvents (e.g., ethanol or DMF), temperature (reflux conditions), and catalysts (e.g., sodium acetate) to improve yields. Monitoring reaction progress via TLC or HPLC is critical .
Q. Which pharmacological assays are commonly used to evaluate the biological activity of pyrazolo-triazine derivatives?
Standard assays include:
- Anticancer activity : Cytotoxicity testing against cancer cell lines (e.g., HCT-116, PC-3) using MTT assays, with validation in normal cell lines (e.g., L929) to assess selectivity .
- Antimicrobial activity : Disk diffusion or broth microdilution methods against bacterial/fungal strains .
- Anti-inflammatory activity : COX-2 inhibition assays and measurement of pro-inflammatory cytokines (e.g., IL-6, TNF-α) .
Q. How can researchers interpret spectral data (NMR, IR, MS) to confirm the structure of pyrazolo-triazine derivatives?
- NMR : Look for characteristic peaks, such as pyrazole ring protons (δ 6.5–8.5 ppm) and triazine ring carbons (δ 150–160 ppm in NMR).
- IR : Confirm carbonyl groups (C=O stretch at ~1650 cm) and NH stretches (3200–3400 cm) .
- Mass Spectrometry : Identify molecular ion peaks and fragmentation patterns (e.g., loss of trifluoromethyl groups in fluorinated derivatives) .
Advanced Research Questions
Q. What computational methods are employed to predict the pharmacokinetic and mechanistic profiles of pyrazolo-triazine derivatives?
- Molecular Docking : Used to study interactions with targets like BTK kinase or PD-1/PD-L1. Software like AutoDock Vina or Schrödinger Suite evaluates binding affinities .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate with biological activity .
- In Silico ADMET : Tools like SwissADME predict absorption, metabolism, and toxicity, focusing on Lipinski’s Rule of Five compliance .
Q. How can researchers resolve contradictions in biological activity data across studies on pyrazolo-triazine derivatives?
Contradictions often arise from variations in assay protocols, cell lines, or derivative substituents. Mitigation strategies include:
- Standardized Assays : Replicate experiments under controlled conditions (e.g., identical cell passage numbers, incubation times) .
- Structure-Activity Relationship (SAR) Analysis : Systematically compare substituent effects (e.g., electron-withdrawing groups enhancing anticancer activity) .
- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for confounding variables .
Q. What advanced synthetic strategies enable the introduction of fluorine or sulfonamide groups into pyrazolo-triazine scaffolds?
- Fluorination : React 4-aminoantipyrine with trifluoroacetic acid to form N-trifluoroacetyl intermediates, followed by hydrazine-mediated cyclization to yield fluorinated derivatives .
- Sulfonamide Functionalization : Use sulfonyl chlorides to modify amine-containing intermediates, optimizing pH (8–9) and solvent (DMF) for efficient coupling .
Q. How can researchers design experiments to study the mechanism of action of pyrazolo-triazine derivatives in cancer pathways?
- Pathway Inhibition Assays : Measure phosphorylation levels of AKT/mTOR or STAT3 via Western blotting after treatment .
- Apoptosis Studies : Use flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays .
- Transcriptomic Analysis : RNA sequencing to identify differentially expressed genes in treated vs. untreated cells .
Methodological Guidance
What frameworks are recommended for formulating rigorous research questions on pyrazolo-triazine derivatives?
Apply the FINER criteria :
- Feasible : Ensure access to synthetic precursors and analytical tools.
- Novel : Explore understudied substituents (e.g., trifluoromethyl groups).
- Relevant : Align with unmet therapeutic needs (e.g., drug-resistant cancers) .
Q. How should researchers approach SAR studies for pyrazolo-triazine derivatives?
Q. What are best practices for reporting synthetic protocols and spectral data to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
